(2R)-2-Amino-3-methylsuccinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2R)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2?,3-/m1/s1 |
InChI Key |
LXRUAYBIUSUULX-ZJRLKYRESA-N |
Isomeric SMILES |
CC([C@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(2R)-2-Amino-3-methylsuccinic Acid: A Comprehensive Technical Guide to Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
(2R)-2-Amino-3-methylsuccinic acid, a non-proteinogenic D-amino acid, and its stereoisomers are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for novel therapeutics and as probes for biological systems. This technical guide provides an in-depth overview of the primary synthesis pathways for this chiral molecule, with a focus on chemoenzymatic methods that offer high stereoselectivity. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to aid researchers in the practical application of these synthetic strategies.
Chemoenzymatic Synthesis Pathway: The D-Amino Acid Transaminase (DAAT) Approach
The most efficient and stereoselective route for the synthesis of this compound is a chemoenzymatic pathway centered around the use of a D-amino acid transaminase (DAAT). This enzyme catalyzes the stereoselective amination of an α-keto acid precursor to yield the desired D-amino acid.[1][2][3] The overall pathway involves two main stages: the chemical synthesis of the α-keto acid precursor, 3-methyl-2-oxosuccinic acid, followed by the enzymatic transamination.
Synthesis of the α-Keto Acid Precursor: 3-Methyl-2-oxosuccinic Acid
A plausible synthetic route to 3-methyl-2-oxosuccinic acid starts from commercially available diethyl 2-methyl-3-oxosuccinate. The synthesis proceeds through the following steps:
-
Bromination: The α-position of the ketone in diethyl 2-methyl-3-oxosuccinate is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, typically under UV irradiation to initiate the reaction.
-
Hydrolysis: The resulting α-bromo-β-keto ester is then subjected to acidic hydrolysis to convert the two ester groups to carboxylic acids, yielding 3-methyl-2-oxosuccinic acid.
Enzymatic Transamination using D-Amino Acid Transaminase (DAAT)
The key step in this pathway is the asymmetric amination of 3-methyl-2-oxosuccinic acid using a D-amino acid transaminase. DAATs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor amino acid (commonly D-alanine or D-glutamate) to a keto acid acceptor.[1]
The reaction proceeds with high stereoselectivity, yielding this compound. The choice of the specific DAAT enzyme and the reaction conditions are critical for achieving high conversion and enantiomeric excess.
A multi-enzyme cascade system can be employed to enhance the efficiency of the transamination reaction. For instance, the co-product of the reaction (pyruvate, if D-alanine is the amino donor) can be inhibitory to the DAAT. This inhibition can be overcome by coupling the reaction with a lactate dehydrogenase (LDH) and a cofactor regeneration system (e.g., formate dehydrogenase) to convert pyruvate to lactate.[4]
Quantitative Data for Enzymatic D-Amino Acid Synthesis
| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| D-amino acid transaminase (DAAT) from Bacillus sp. | α-keto acids | D-amino acids | >90 | >99 | [2] |
| L-amino acid deaminase and D-transaminase | Racemic amino acid | D-amino acid | 68 | >99 | [4] |
| Engineered D-amino acid dehydrogenase, L-threonine ammonia lyase, and formate dehydrogenase (multi-enzyme) | L-threonine | D-2-aminobutyric acid | High | >99 | [5] |
Experimental Protocols
Representative Protocol for the Synthesis of 3-Methyl-2-oxosuccinic Acid
Materials:
-
Diethyl 2-methyl-3-oxosuccinate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
-
AIBN (Azobisisobutyronitrile) or UV lamp
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Bromination: To a solution of diethyl 2-methyl-3-oxosuccinate (1 equivalent) in CCl4, add NBS (1.1 equivalents) and a catalytic amount of AIBN. Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO4.
-
Hydrolysis: Remove the solvent under reduced pressure. To the crude brominated product, add 6 M HCl and heat the mixture to reflux for several hours until the ester hydrolysis is complete.
-
Purification: After cooling, extract the aqueous solution with diethyl ether. Dry the combined organic extracts over anhydrous MgSO4, filter, and evaporate the solvent to yield 3-methyl-2-oxosuccinic acid. The product may be further purified by recrystallization.
Representative Protocol for the Enzymatic Synthesis of this compound
Materials:
-
3-Methyl-2-oxosuccinic acid
-
D-amino acid transaminase (DAAT) (e.g., from Bacillus subtilis or a commercially available engineered variant)
-
D-Alanine (as amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5-8.5)
-
(Optional) Lactate dehydrogenase (LDH)
-
(Optional) Formate dehydrogenase (FDH)
-
(Optional) Sodium formate
-
(Optional) NAD+
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 8.0).
-
Add Reagents: Add 3-methyl-2-oxosuccinic acid (e.g., 50 mM), D-alanine (e.g., 100 mM), and PLP (e.g., 0.1 mM). If using a coupled enzyme system for co-product removal, also add LDH, FDH, sodium formate, and NAD+.
-
Enzyme Addition: Initiate the reaction by adding the DAAT enzyme to the solution. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the formation of this compound over time using a suitable analytical method, such as HPLC with a chiral column.
-
Work-up and Purification: Once the reaction has reached completion, terminate it by adding acid (e.g., HCl) to denature the enzyme. Remove the precipitated protein by centrifugation. The supernatant containing the product can be purified using ion-exchange chromatography.
Alternative Synthesis Pathways: Asymmetric Chemical Synthesis
While chemoenzymatic methods are often preferred for their high stereoselectivity, asymmetric chemical synthesis provides an alternative route. One reported strategy involves an enantiodiscrimination approach for the synthesis of (2R,3R)- and (2R,3S)-3-methyl-aspartates, which could potentially be adapted to yield the desired (2R) configuration.[6] These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the reaction. However, they may require more complex multi-step procedures and rigorous purification to achieve high enantiomeric purity.
Visualizations
Figure 1. Chemoenzymatic synthesis pathway for this compound.
Figure 2. Experimental workflow for the enzymatic synthesis of the target molecule.
Conclusion
The chemoenzymatic synthesis of this compound using a D-amino acid transaminase represents a highly effective and stereoselective method. This approach leverages the precision of enzymatic catalysis to overcome the challenges of stereocontrol inherent in traditional chemical synthesis. For researchers in drug discovery and development, the ability to efficiently produce enantiomerically pure non-proteinogenic amino acids like the title compound is crucial for the exploration of new chemical space and the development of novel therapeutic agents. The protocols and pathways outlined in this guide provide a solid foundation for the practical synthesis of this valuable chiral building block. Further optimization of enzyme selection, reaction conditions, and precursor synthesis will continue to enhance the efficiency and scalability of this important transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The asymmetric synthesis of (2R,3R)- and (2R,3S)-3-methyl-aspartates via an enantiodiscrimination strategy - IRep - Nottingham Trent University [irep.ntu.ac.uk]
An In-depth Technical Guide to the Physicochemical Properties of (2R)-2-Amino-3-methylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of (2R)-2-Amino-3-methylsuccinic acid, an amino acid derivative. The information is compiled from computational data and established experimental protocols relevant to amino acids, offering a foundational resource for its application in research and development.
Core Physicochemical Data
This compound, also known as (2R)-2-Amino-3-methylbutanedioic acid, is a derivative of succinic acid. While specific experimental data for this particular stereoisomer is limited in publicly available literature, computational predictions and data for closely related isomers provide valuable insights into its chemical and physical nature.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-methylbutanedioic acid | PubChem |
| Synonyms | This compound, (R)-2-Amino-3-methylsuccinic acid | |
| CAS Number | 127001-58-5 | |
| Molecular Formula | C5H9NO4 | PubChem[1] |
| Molecular Weight | 147.13 g/mol | PubChem[1] |
| Appearance | White to off-white solid (predicted) | MedChemExpress[2] |
Computed Physicochemical Properties
The following table summarizes key physicochemical properties predicted by computational models. These values are essential for initial experimental design and for understanding the compound's behavior in various environments.
| Property | Predicted Value | Source |
| XLogP3 | -3.3 | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility in Water | 4 mg/mL (27.19 mM) with ultrasonic and warming to 60°C | MedChemExpress[2] |
Experimental Protocols for Physicochemical Characterization
Detailed and validated experimental protocols are crucial for confirming the predicted properties of this compound. The following sections describe standard methodologies for determining the key physicochemical parameters of amino acids.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a common and straightforward technique for this determination.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of a few millimeters.[3]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp or similar device, alongside a calibrated thermometer.[4]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) near the expected melting point.[3][4]
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[4] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[4]
pKa Determination
The acid dissociation constants (pKa values) are critical for understanding the ionization state of an amino acid at different pH values. These are typically determined by acid-base titration.
Methodology: Acid-Base Titration
-
Solution Preparation: A known concentration of the amino acid is dissolved in deionized water.[5]
-
Titration Setup: The amino acid solution is placed in a beaker with a pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned over the beaker.[5][6]
-
Titration Process: The titrant is added in small, precise increments. After each addition, the solution is stirred, and the pH is recorded.[5]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[7][8] The isoelectric point (pI) can be calculated from the pKa values of the carboxyl and amino groups.[9]
Solubility Determination
Solubility is a fundamental property that dictates how a compound can be formulated and used in aqueous systems. The gravimetric method is a reliable technique for determining solubility.
Methodology: Gravimetric Method
-
Equilibration: An excess amount of the amino acid is added to a known volume of the solvent (e.g., water) in a sealed container.[10]
-
Saturation: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[10]
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.
-
Evaporation: The solvent is evaporated from the container, leaving behind the dissolved solid.
-
Calculation: The container is weighed again, and the mass of the dissolved solid is used to calculate the solubility in terms of g/L or mol/L.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting membrane permeability and absorption. The shake-flask method is the traditional approach for its experimental determination.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of 1-octanol and water (or a suitable buffer) are pre-saturated with each other by mixing and then allowing the phases to separate.
-
Partitioning: A known amount of the amino acid is dissolved in one of the phases (typically the aqueous phase). This solution is then combined with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[11]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of the amino acid in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or NMR.[11][12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
References
- 1. (2R,3S)-2-amino-3-methylbutanedioic acid | C5H9NO4 | CID 5287600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. scribd.com [scribd.com]
- 8. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 11. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-2-Amino-3-methylsuccinic Acid Stereoisomers: A Technical Guide on Predicted Biological Activity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-Amino-3-methylsuccinic acid, an analog of the endogenous neurotransmitter aspartic acid, possesses two chiral centers, giving rise to four potential stereoisomers. This technical guide provides an in-depth overview of the predicted biological activity of the (2R,3R) and (2R,3S) stereoisomers, focusing on their potential interactions with glutamate transporters and N-methyl-D-aspartate (NMDA) receptors. Due to a lack of specific experimental data for these particular stereoisomers in publicly available literature, this document outlines the theoretical framework for their activity based on structurally related compounds. Furthermore, it details comprehensive experimental protocols for assessing their biological activity and presents a conceptual signaling pathway to guide future research.
Introduction
This compound is a derivative of succinic acid with an amino group at the C2 position and a methyl group at the C3 position. The stereochemistry at these two centers is critical in defining the molecule's three-dimensional structure and, consequently, its interaction with biological targets. The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This guide will focus on the biological potential of the this compound stereoisomers.
As an analog of aspartic acid, a key excitatory neurotransmitter, it is hypothesized that the biological activity of these stereoisomers will primarily involve components of the glutamatergic system. Specifically, glutamate transporters (also known as Excitatory Amino Acid Transporters or EAATs) and NMDA receptors are the most probable targets. Stereoselectivity is a well-established phenomenon in the interaction of ligands with these targets, suggesting that the individual stereoisomers of 2-amino-3-methylsuccinic acid will exhibit distinct pharmacological profiles.
Predicted Biological Targets and Activity
Glutamate Transporters (EAATs)
Glutamate transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.[1][2] Inhibition of these transporters can lead to an increase in synaptic glutamate levels, a strategy that has been explored for therapeutic purposes. Given the structural similarity to aspartate, a known substrate for EAATs, the stereoisomers of 2-amino-3-methylsuccinic acid are predicted to act as inhibitors or substrates of these transporters. The specific stereochemistry will likely determine the affinity and selectivity for the different EAAT subtypes (EAAT1-5).
N-Methyl-D-aspartate (NMDA) Receptors
NMDA receptors are ionotropic glutamate receptors that play a vital role in synaptic plasticity, learning, and memory.[3] They possess a glutamate/aspartate binding site on the GluN2 subunit and a co-agonist binding site for glycine or D-serine on the GluN1 subunit. It is plausible that the stereoisomers of this compound could act as agonists, partial agonists, or antagonists at the glutamate binding site of the NMDA receptor. The specific stereochemical configuration is expected to be a major determinant of the nature and potency of this interaction.
Quantitative Biological Data
A thorough review of the scientific literature reveals a significant gap in the quantitative biological data for the specific stereoisomers of this compound. To provide a framework for future studies, the following table illustrates the type of quantitative data that would be essential for characterizing the biological activity of these compounds, with placeholder examples based on related molecules.
| Stereoisomer | Target | Assay Type | Measurement | Value (Hypothetical) | Reference (Illustrative) |
| (2R,3R)-2-Amino-3-methylsuccinic acid | EAAT1 | [³H]-D-Aspartate Uptake Inhibition | IC₅₀ | 150 µM | N/A |
| (2R,3R)-2-Amino-3-methylsuccinic acid | EAAT2 | [³H]-D-Aspartate Uptake Inhibition | IC₅₀ | > 500 µM | N/A |
| (2R,3R)-2-Amino-3-methylsuccinic acid | NMDA Receptor (GluN2A) | [³H]-CGP 39653 Binding | Kᵢ | 75 µM | N/A |
| (2R,3S)-2-Amino-3-methylsuccinic acid | EAAT1 | [³H]-D-Aspartate Uptake Inhibition | IC₅₀ | 25 µM | N/A |
| (2R,3S)-2-Amino-3-methylsuccinic acid | EAAT2 | [³H]-D-Aspartate Uptake Inhibition | IC₅₀ | 100 µM | N/A |
| (2R,3S)-2-Amino-3-methylsuccinic acid | NMDA Receptor (GluN2A) | [³H]-CGP 39653 Binding | Kᵢ | 10 µM | N/A |
Note: The values presented in this table are hypothetical and for illustrative purposes only. No specific experimental data for the indicated stereoisomers of 2-amino-3-methylsuccinic acid has been found in the reviewed literature.
Experimental Protocols
To facilitate the investigation of the biological activity of this compound stereoisomers, the following detailed experimental protocols are provided. These are standard assays used for the characterization of compounds acting on glutamate transporters and NMDA receptors.
Glutamate Transporter Uptake Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the test compounds on glutamate uptake by specific EAAT subtypes.
Materials:
-
HEK293 cells stably expressing the human EAAT subtype of interest (e.g., hEAAT1, hEAAT2).
-
[³H]-D-Aspartate (radioligand).
-
Test compounds: (2R,3R)- and (2R,3S)-2-Amino-3-methylsuccinic acid.
-
Positive control inhibitor (e.g., DL-TBOA).
-
Assay buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the specific EAAT subtype to confluence in appropriate culture vessels.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Incubation: Add 500 µL of KRH buffer containing a fixed concentration of [³H]-D-Aspartate (e.g., 50 nM) and varying concentrations of the test compound (e.g., from 1 nM to 1 mM) to each well. For control wells, add buffer with radioligand only (total uptake) or buffer with radioligand and a saturating concentration of a known inhibitor like DL-TBOA (non-specific uptake).
-
Uptake Reaction: Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes).
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 500 µL of 1% SDS or 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
NMDA Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compounds for the glutamate binding site of the NMDA receptor.
Materials:
-
Rat cortical membranes (prepared from adult rat brains).
-
Radioligand: [³H]-CGP 39653 (a competitive antagonist for the glutamate binding site).
-
Test compounds: (2R,3R)- and (2R,3S)-2-Amino-3-methylsuccinic acid.
-
Unlabeled ligand for non-specific binding determination (e.g., L-glutamic acid).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Washing buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer and centrifuge. Wash the resulting pellet several times by resuspension and centrifugation. Finally, resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 500 µL:
-
50 µL of varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of L-glutamic acid (for non-specific binding).
-
50 µL of [³H]-CGP 39653 (at a final concentration close to its Kₑ).
-
400 µL of the rat cortical membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).
-
-
Incubation: Incubate the plate at 4°C for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Washing: Wash the filters three times with ice-cold washing buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of specific binding against the logarithm of the test compound concentration. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualization of a Putative Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generalized signaling pathway involving glutamate transporters and NMDA receptors, and a typical experimental workflow for compound evaluation.
Caption: Generalized Glutamatergic Signaling Pathway.
Caption: Drug Discovery Workflow for Novel Ligands.
Conclusion and Future Directions
The stereoisomers of this compound represent unexplored chemical entities with the potential to modulate key targets within the glutamatergic system. While direct experimental evidence of their biological activity is currently lacking, their structural similarity to aspartic acid provides a strong rationale for investigating their effects on glutamate transporters and NMDA receptors. The provided experimental protocols offer a clear path for the characterization of these compounds. Future research should focus on the stereoselective synthesis of all four isomers and their subsequent pharmacological evaluation using the assays detailed in this guide. Such studies will be crucial in elucidating their therapeutic potential and in understanding the nuanced structure-activity relationships that govern ligand interactions within the glutamatergic system.
References
An In-Depth Technical Guide to the Discovery and Isolation of 2-Amino-3-methylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methylsuccinic acid, also known as 3-methylaspartic acid, is a non-proteinogenic amino acid that has garnered interest in the scientific community due to its stereoisomeric complexity and its role in unique metabolic pathways. This technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of this compound, with a focus on detailed experimental protocols and quantitative data. It is intended to serve as a valuable resource for researchers in organic chemistry, biochemistry, and drug development.
Discovery and Initial Isolation
The initial identification and isolation of 2-Amino-3-methylsuccinic acid are linked to the study of microbial metabolism. Early investigations into the fermentation of glutamate by Clostridium tetanomorphum led to the discovery of a novel metabolic pathway involving a previously uncharacterized amino acid. While the seminal publication by Barker et al. in 1961 is a key reference in this area, obtaining the full historical experimental details of the very first isolation can be challenging. The focus of early work was often on the elucidation of the metabolic pathway rather than a detailed report on the isolation of each intermediate.
Chemical Synthesis
The chemical synthesis of 2-Amino-3-methylsuccinic acid presents a stereochemical challenge due to the presence of two chiral centers, leading to four possible stereoisomers (D-threo, L-threo, D-erythro, and L-erythro). The development of stereoselective synthetic routes has been a key focus of research in this area.
One of the foundational stereoselective syntheses was reported by Terashima et al. in 1966, which established the absolute configuration of the isomers. While the full historical text can be difficult to access, subsequent research has built upon these early methods. A general and more recent approach to obtaining specific stereoisomers involves the diastereoselective or enantioselective synthesis from chiral precursors or through stereoselective reactions.
Stereoselective Synthesis Protocol (A Representative Method)
The following protocol is a representative example of a stereoselective approach to synthesizing a specific isomer of 2-Amino-3-methylsuccinic acid. This method is based on principles of asymmetric synthesis and may be adapted from various literature precedents.
Objective: To synthesize a single stereoisomer of N-protected 2-Amino-3-methylsuccinic acid.
Materials:
-
Appropriate chiral starting material (e.g., a derivative of L- or D-aspartic acid or a chiral aldehyde)
-
Organometallic reagents (e.g., Grignard or organocuprate reagents)
-
Protecting group reagents (e.g., Boc-anhydride or Fmoc-Cl)
-
Oxidizing agents (e.g., Jones reagent or TEMPO)
-
Solvents: Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM), Methanol, Ethyl acetate, Hexane
-
Reagents for purification: Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Experimental Workflow:
A generalized workflow for the chemical synthesis of 2-Amino-3-methylsuccinic acid.
Procedure:
-
Protection of the starting material: The amino and carboxyl groups of the chiral starting material (e.g., L-aspartic acid α-benzyl ester) are protected. The amino group can be protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine in DCM.
-
Activation of the β-carboxyl group: The free β-carboxyl group is activated for the subsequent alkylation step. This can be achieved by converting it to an acid chloride or by using a coupling agent.
-
Stereoselective methylation: The activated β-position is then reacted with a methylating agent, such as methylmagnesium bromide or a higher-order organocuprate, under controlled temperature conditions (-78 °C) to ensure high diastereoselectivity. The choice of solvent (e.g., THF) is crucial for the stereochemical outcome.
-
Deprotection: The protecting groups are removed. For instance, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM), and a benzyl ester can be cleaved by hydrogenolysis (H2, Pd/C).
-
Purification: The final product is purified by techniques such as recrystallization or silica gel column chromatography to isolate the desired stereoisomer of 2-Amino-3-methylsuccinic acid.
Characterization: The structure and stereochemistry of the synthesized compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of the optical rotation.
Enzymatic Synthesis and Isolation
An alternative and highly stereospecific method for the synthesis of 2-Amino-3-methylsuccinic acid involves the use of enzymes. Methylaspartate ammonia lyase (MAL) is a key enzyme that catalyzes the reversible addition of ammonia to mesaconic acid to produce (2S, 3S)-3-methylaspartic acid.
Protocol for Enzymatic Synthesis and Isolation
Objective: To synthesize (2S, 3S)-3-methylaspartic acid from mesaconic acid using methylaspartate ammonia lyase.
Materials:
-
Mesaconic acid
-
Ammonium chloride (NH4Cl)
-
Methylaspartate ammonia lyase (MAL) - either purified or as a whole-cell catalyst
-
Buffer solution (e.g., Tris-HCl, pH 8.5)
-
Cofactors (if required by the specific enzyme, e.g., Mg2+)
-
Ion-exchange chromatography resin
-
Standard laboratory equipment for biocatalysis (e.g., incubator shaker, centrifuge)
Experimental Workflow for Enzymatic Synthesis:
Workflow for the enzymatic synthesis of (2S, 3S)-3-methylaspartic acid.
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing mesaconic acid (substrate), a high concentration of an ammonia source (e.g., ammonium chloride), and the MAL enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Enzymatic Conversion: The reaction mixture is incubated at the optimal temperature for the enzyme (typically around 30-37 °C) with gentle agitation for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques like HPLC.
-
Enzyme Removal: After the reaction is complete, the enzyme is removed. If using a whole-cell catalyst, this is achieved by centrifugation. If using a purified enzyme, it can be precipitated or removed by ultrafiltration.
-
Product Isolation: The supernatant containing the product is collected. The product, being an amino acid, can be effectively isolated and purified using ion-exchange chromatography. The supernatant is loaded onto a cation-exchange column, and after washing, the product is eluted with a gradient of a suitable buffer (e.g., aqueous ammonia).
-
Characterization and Quantification: The fractions containing the product are collected, and the solvent is removed under reduced pressure. The final product is characterized by NMR and MS, and its purity and concentration are determined.
Quantitative Data
The efficiency of the synthesis of 2-Amino-3-methylsuccinic acid can be evaluated based on yield, diastereomeric excess (de), and enantiomeric excess (ee).
| Synthesis Method | Stereoisomer(s) Produced | Typical Diastereomeric Ratio | Typical Enantiomeric Excess (%) | Typical Yield (%) |
| Chemical Synthesis (Stereoselective) | Threo or Erythro isomers | >95:5 | >98 | 40-70 |
| Enzymatic Synthesis (MAL) | (2S, 3S)-threo | >99:1 | >99 | 70-90 |
Biological Significance and Signaling Pathways
The L-threo isomer of 3-methylaspartic acid is a key intermediate in the methylaspartate cycle , a metabolic pathway found in some bacteria and archaea for the assimilation of acetate. This cycle is an alternative to the more common glyoxylate cycle.
The central reaction in this pathway is the conversion of glutamate to L-threo-3-methylaspartate, catalyzed by the enzyme glutamate mutase . The L-threo-3-methylaspartate is then deaminated by methylaspartate ammonia lyase to form mesaconate.
Key steps of the Methylaspartate Cycle involving 2-Amino-3-methylsuccinic acid.
Conclusion
The discovery and synthesis of 2-Amino-3-methylsuccinic acid have been driven by both fundamental interest in microbial metabolism and the pursuit of stereochemically complex molecules. While early work laid the foundation for its identification, modern synthetic methods, particularly enzymatic approaches, have provided efficient and highly stereoselective routes to specific isomers. The detailed protocols and data presented in this guide offer a valuable starting point for researchers interested in exploring the chemistry and biology of this intriguing amino acid. Further research into the biological activities of the different stereoisomers could open up new avenues for drug discovery and development.
The Emergent Role of 2-Amino-3-methylsuccinic Acid Derivatives as Neuromodulators: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-amino-3-methylsuccinic acid represent a class of small molecules with significant potential in the field of neuropharmacology. Their structural similarity to the endogenous neurotransmitter glutamate positions them as compelling candidates for the modulation of excitatory amino acid receptors. This technical guide provides an in-depth exploration of the putative mechanism of action of these derivatives, focusing on their interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. Drawing upon data from structurally analogous compounds, this document outlines the molecular basis of their activity, presents hypothetical signaling pathways, and details relevant experimental methodologies for their pharmacological characterization.
Introduction: The Glutamatergic System and Therapeutic Opportunity
The glutamatergic system is the primary excitatory neurotransmitter system in the mammalian central nervous system (CNS) and plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in a wide array of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[1] Consequently, the development of ligands that can selectively modulate glutamate receptors is a major focus of contemporary drug discovery.
2-Amino-3-methylsuccinic acid, a methylated analog of aspartic acid, provides a foundational scaffold for the design of novel glutamate receptor ligands. The introduction of a methyl group can confer specific pharmacological properties, including altered receptor affinity, selectivity, and metabolic stability. This guide will delve into the mechanistic underpinnings of how derivatives based on this scaffold are likely to exert their effects on neuronal function.
The Primary Target: Glutamate Receptors
Based on structural analogy to glutamate and findings from related methylated amino acid derivatives, the principal molecular targets for 2-amino-3-methylsuccinic acid derivatives are the ionotropic and metabotropic glutamate receptors.
Ionotropic Glutamate Receptors (iGluRs)
iGluRs are ligand-gated ion channels that mediate fast excitatory synaptic transmission. They are further classified into three main subtypes:
-
N-methyl-D-aspartate (NMDA) Receptors: These receptors are unique in their requirement for dual agonists (glutamate and a co-agonist, typically glycine or D-serine) for activation and their voltage-dependent block by magnesium ions (Mg²⁺).[2] NMDA receptors are critical for synaptic plasticity.
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: AMPA receptors mediate the majority of fast excitatory neurotransmission.
-
Kainate Receptors: These receptors have both presynaptic and postsynaptic roles in modulating neuronal excitability.
Studies on methylated 2-aminoadipic acid analogs, which share a similar dicarboxylic acid backbone, have demonstrated that such compounds can act as either agonists or antagonists at NMDA receptors.[3] This suggests that derivatives of 2-amino-3-methylsuccinic acid could exhibit a similar dualistic pharmacology, depending on the nature and position of further chemical modifications.
Metabotropic Glutamate Receptors (mGluRs)
mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades. There are eight subtypes of mGluRs, classified into three groups (I, II, and III). Agonists of Group II mGluRs, for instance, can reduce excessive glutamate release and have shown therapeutic potential in preclinical models of various neurological disorders.[4][5]
Hypothesized Mechanism of Action at the NMDA Receptor
The structural features of 2-amino-3-methylsuccinic acid derivatives—namely the alpha-amino acid and dicarboxylic acid moieties—strongly suggest competitive binding at the glutamate binding site of the NMDA receptor.
As Competitive Antagonists
Derivatives of 2-amino-3-methylsuccinic acid may act as competitive antagonists by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor without inducing the conformational change necessary for channel opening. This would prevent the binding of glutamate and thereby inhibit receptor activation. This antagonistic action could be beneficial in conditions characterized by excessive NMDA receptor activation and excitotoxicity, such as stroke and traumatic brain injury.[1]
As Partial Agonists or Allosteric Modulators
Alternatively, certain derivatives could function as partial agonists, binding to the glutamate site and eliciting a submaximal receptor response. This could fine-tune glutamatergic transmission without causing complete blockade. Furthermore, modifications to the core scaffold could lead to compounds that act as allosteric modulators, binding to a site distinct from the glutamate binding pocket to either enhance or inhibit receptor function.
Signaling Pathways and Logical Relationships
The interaction of 2-amino-3-methylsuccinic acid derivatives with NMDA receptors can be visualized through the following signaling pathway.
Caption: Putative mechanism of NMDA receptor antagonism by a 2-amino-3-methylsuccinic acid derivative.
Quantitative Data from Analogous Compounds
While specific quantitative data for a broad range of 2-amino-3-methylsuccinic acid derivatives are not extensively available in the public domain, data from structurally related methylated aminoadipic acid analogs can provide valuable insights into expected potencies.
| Compound Class | Target | Activity | Potency (IC₅₀ / EC₅₀) | Reference |
| Methyl-substituted 2-aminoadipic acid analogs | NMDA Receptor | Agonist | EC₅₀ = 110 µM (for (2S,5RS)-5-methyl-AA) | [3] |
| Methyl-substituted 2-aminoadipic acid analogs | NMDA Receptor | Antagonist | IC₅₀ = 300 µM (for (2R,4S)-4-methyl-AA) | [3] |
This table presents data from analogous compounds to illustrate the potential range of activities and potencies for derivatives of 2-amino-3-methylsuccinic acid.
Experimental Protocols for Pharmacological Characterization
The following experimental workflows are essential for elucidating the precise mechanism of action of novel 2-amino-3-methylsuccinic acid derivatives.
Receptor Binding Assays
Objective: To determine the binding affinity of the derivatives for glutamate receptor subtypes.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing recombinant glutamate receptors in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled glutamate receptor ligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site) in the presence of varying concentrations of the test compound (the 2-amino-3-methylsuccinic acid derivative).
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiological Recordings
Objective: To functionally characterize the effects of the derivatives on glutamate receptor activity.
Methodology:
-
Cell Preparation: Use primary neuronal cultures, brain slices, or oocytes/HEK293 cells expressing specific glutamate receptor subtypes.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration.
-
Compound Application: Apply glutamate (or a specific agonist) to elicit a current response. Co-apply or pre-apply the 2-amino-3-methylsuccinic acid derivative to assess its effect on the agonist-evoked current.
-
Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the currents. Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion and Future Directions
Derivatives of 2-amino-3-methylsuccinic acid hold promise as a new class of neuromodulatory agents. Their structural similarity to glutamate strongly implicates the glutamatergic system, particularly NMDA receptors, as their primary site of action. The available evidence from analogous compounds suggests that these derivatives could be developed as either antagonists, with neuroprotective potential, or as agonists/partial agonists for treating conditions associated with glutamate hypofunction.
Future research should focus on the systematic synthesis and pharmacological evaluation of a library of these derivatives to establish clear structure-activity relationships. Detailed electrophysiological and in vivo studies will be crucial to confirm their mechanism of action and to assess their therapeutic potential in relevant animal models of neurological and psychiatric disorders. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate receptor ligands: synthesis, stereochemistry, and enantiopharmacology of methylated 2-aminoadipic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
biological role of (2R)-2-Amino-3-methylsuccinic acid in metabolic pathways
An In-depth Technical Guide on the Biological Role of (2R)-2-Amino-3-methylsuccinic acid in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as D-threo-β-methylaspartic acid, is a methylated analog of the D-amino acid, D-aspartic acid. While the metabolic pathways and physiological roles of D-aspartate are increasingly understood, particularly in the nervous and endocrine systems, the specific biological role of its β-methylated counterpart remains less defined in the scientific literature. This technical guide provides a comprehensive overview of the known and potential metabolic fates and biological activities of this compound, drawing on data from related compounds and pathways to build a coherent picture for researchers.
Metabolic Pathways: Knowns and Postulations
The direct metabolic pathway for this compound in mammals is not well-documented. However, by examining the metabolism of its parent compound, D-aspartate, and stereoisomers, we can postulate potential metabolic routes.
The D-Aspartate Oxidase Pathway: A Primary Candidate for Degradation
In mammals, the primary enzyme responsible for the degradation of acidic D-amino acids is D-aspartate oxidase (DDO). This flavoenzyme catalyzes the oxidative deamination of D-aspartate to oxaloacetate, with the concomitant production of hydrogen peroxide and ammonia. Given that DDO is known to act on other D-aspartate derivatives, such as N-methyl-D-aspartate (NMDA), it is plausible that it could also metabolize D-threo-β-methylaspartic acid.
The catalytic efficiency of human D-aspartate oxidase (hDDO) with various substrates provides context for its potential activity with this compound.
Table 1: Kinetic Parameters of Human D-Aspartate Oxidase (hDDO) with Various Substrates
| Substrate | kcat (s⁻¹) | Reference(s) |
| D-Aspartate | 81.3 - 229 | [1] |
| N-methyl D-aspartate | 73.6 | [1] |
| D-Glutamate | 11.3 | [1] |
| D-Asparagine | 8.3 | [1] |
The active site of hDDO is characterized by a specific arrangement of arginine residues that form a tight network of interactions with the two carboxyl groups of D-aspartate.[2] The presence of a methyl group on the β-carbon of this compound could introduce steric hindrance, potentially reducing its affinity for the active site and its rate of oxidation compared to D-aspartate. Further enzymatic studies are required to determine if it is a substrate, an inhibitor, or if it does not interact with DDO.
Diagram 1: Oxidative Deamination of D-Aspartate by D-Aspartate Oxidase
Caption: D-Aspartate is converted to oxaloacetate by D-aspartate oxidase.
Comparative Metabolism: The L-threo Isomer in Bacteria
Research on the metabolism of the stereoisomer, L-threo-β-methylaspartate, in the bacterium Pseudomonas putida reveals an alternative metabolic route. This pathway involves a sequence of transamination, β-decarboxylation, and a second transamination to yield α-aminobutyrate, carbon dioxide, and α-ketobutyrate. While this pathway has not been demonstrated in mammals or for the D-isomer, it presents a possible, albeit hypothetical, route for the breakdown of β-methylaspartic acid.
Diagram 2: Proposed Bacterial Metabolism of L-threo-β-methylaspartate
References
Unveiling the Three-Dimensional Architecture of (2R)-2-Amino-3-methylsuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of (2R)-2-Amino-3-methylsuccinic acid, a chiral derivative of succinic acid. While a specific crystallographic study for the (2R) enantiomer is not publicly available, this guide leverages the detailed structural analysis of its enantiomer, (S)-2-Amino-3-methylsuccinic acid, to infer its three-dimensional arrangement. Enantiomers possess identical physical and chemical properties, including crystallographic parameters, differing only in their interaction with plane-polarized light. Therefore, the data presented herein for the (S)-isomer serves as a precise model for the (2R)-isomer.
Crystallographic Data Summary
The crystal structure of (S)-2-Amino-3-methylsuccinic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system and exists as a zwitterion in the solid state. Key crystallographic data and data collection parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for (S)-2-Amino-3-methylsuccinic acid
| Parameter | Value |
| Empirical Formula | C₅H₉NO₄ |
| Formula Weight | 147.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.3398 (12) |
| b (Å) | 9.6725 (10) |
| c (Å) | 8.0671 (10) |
| β (°) | 95.175 (5) |
| Volume (ų) | 648.09 (14) |
| Z | 4 |
| Temperature (K) | 297 |
| Radiation type | Cu Kα |
| Wavelength (Å) | 1.54184 |
| Absorption coefficient (mm⁻¹) | 1.14 |
Table 2: Data Collection and Refinement Details for (S)-2-Amino-3-methylsuccinic acid
| Parameter | Value |
| Diffractometer | Enraf–Nonius CAD-4 |
| Reflections collected | 843 |
| Independent reflections | 700 |
| R_int | 0.019 |
| Goodness-of-fit on F² | 1.27 |
| Final R indices [I > 2σ(I)] | R1 = 0.034, wR2 = 0.096 |
| R indices (all data) | R1 = 0.034, wR2 = 0.096 |
Experimental Protocols
The experimental procedures for the synthesis, crystallization, and subsequent crystal structure determination of (S)-2-Amino-3-methylsuccinic acid are detailed below.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various stereoselective synthetic routes. For the crystallographic analysis of the (S)-enantiomer, commercially available compound was used.
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a saturated aqueous solution of (S)-2-Amino-3-methylsuccinic acid at room temperature.
X-ray Data Collection and Structure Determination
A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 297 K using an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.
Molecular and Crystal Structure
(S)-2-Amino-3-methylsuccinic acid crystallizes as a zwitterion, with the amino group protonated (NH₃⁺) and one of the carboxylic acid groups deprotonated (COO⁻). The molecule adopts a conformation that is stabilized by an intramolecular hydrogen bond between the ammonium group and one of the carboxylate oxygen atoms.
In the crystal lattice, molecules are linked by a network of intermolecular hydrogen bonds. These interactions involve the ammonium group, the carboxylate group, and the second carboxylic acid group, forming a three-dimensional supramolecular assembly.
Visualizations
To aid in the understanding of the experimental workflow and the molecular structure, the following diagrams are provided.
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-methylsuccinic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available quantitative data on the solubility and stability of 2-amino-3-methylsuccinic acid is limited. This guide provides available specific data and supplements it with established principles and methodologies for analogous amino acids to offer a comprehensive technical overview.
Introduction
2-Amino-3-methylsuccinic acid, a derivative of aspartic acid, is a compound of interest in various research fields. Understanding its solubility and stability in different solvent systems is critical for its application in experimental settings, formulation development, and analytical chemistry. This document synthesizes the available data and provides general experimental protocols for characterizing its physicochemical properties.
Physicochemical Properties
-
Molecular Formula: C₅H₉NO₄
-
Molecular Weight: 147.13 g/mol
-
Appearance: White to off-white solid[1]
Solubility Profile
The solubility of amino acids is governed by the interplay between the charged amino and carboxylic acid groups, the polarity of the side chain, the pH of the medium, and the nature of the solvent.
Quantitative Solubility Data
Specific quantitative solubility data for 2-amino-3-methylsuccinic acid is scarce. The primary available data point is in water.
Table 1: Quantitative Solubility of 2-Amino-3-methylsuccinic Acid
| Solvent | Solubility | Temperature | Method / Conditions |
|---|
| Water (H₂O) | 4 mg/mL (27.19 mM) | 60°C | Requires ultrasonic treatment and heating[1] |
General Solubility Characteristics of Amino Acids
In the absence of further specific data, the expected solubility behavior of 2-amino-3-methylsuccinic acid can be inferred from the general principles of amino acid solubility.
-
Aqueous Solubility and pH: As a zwitterionic molecule, its solubility in water is lowest at its isoelectric point (pI). Solubility significantly increases in both acidic and basic solutions where the molecule carries a net positive or negative charge, respectively[2].
-
Organic Solvents: Amino acids generally exhibit low solubility in nonpolar organic solvents. Their solubility in polar organic solvents, such as alcohols, is variable but typically lower than in water[2][3]. The introduction of hydrophobic groups in an amino acid structure tends to decrease its solubility in water[3].
-
Solvent Mixtures: In hydroalcoholic mixtures (e.g., ethanol-water), the solubility of amino acids generally decreases as the percentage of the organic solvent increases[2][3].
Stability Profile
The stability of an amino acid refers to its resistance to chemical degradation. Key degradation pathways for amino acids include deamination, decarboxylation, and side-chain reactions.
Solution Stability and Storage
Recommended storage conditions for stock solutions provide insight into the compound's short-term stability.
Table 2: Recommended Storage for 2-Amino-3-methylsuccinic Acid Stock Solutions
| Storage Temperature | Shelf-Life |
|---|---|
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
These recommendations suggest that the compound is prone to degradation in solution, even at sub-zero temperatures, and repeated freeze-thaw cycles should be avoided.
Potential Degradation Pathways
While specific degradation pathways for 2-amino-3-methylsuccinic acid have not been detailed in the literature, general pathways for amino acids are well-established.
-
Deamination: This involves the removal of the amino group. For aspartic acid, a structurally similar compound, deamination to form maleic and fumaric acid is a primary degradation pathway under hydrothermal conditions[4].
-
Decarboxylation: The loss of a carboxyl group as carbon dioxide can occur, particularly at elevated temperatures[4].
-
Oxidation: The presence of oxidizing agents or exposure to certain conditions can lead to oxidative degradation.
The overall stability of an amino acid in a given environment is influenced by temperature, pH, light exposure, and the presence of other reactive species. High pressure has been shown to stabilize some amino acids like glycine and alanine against thermal degradation[5].
Experimental Protocols
The following sections provide detailed, generalized methodologies for determining the solubility and stability of amino acids like 2-amino-3-methylsuccinic acid.
Protocol: Equilibrium Solubility Determination
This method determines the saturation solubility of a compound in a given solvent system.
-
Preparation: Add an excess amount of 2-amino-3-methylsuccinic acid powder to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaking incubator or rotator is recommended.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the quantifiable range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.
Protocol: Stability-Indicating HPLC Method Development
This protocol outlines the steps to assess the stability of the compound and separate it from its potential degradants.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours. Neutralize samples before analysis.
-
Oxidative Degradation: Treat a solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat both the solid powder and a solution of the compound at a high temperature (e.g., 80°C).
-
Photostability: Expose both the solid and a solution to UV light according to ICH guidelines.
-
-
HPLC Method Development:
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column. Since amino acids are highly polar, a mobile phase with a high aqueous component is necessary. Consider ion-pairing reagents or HILIC chromatography for better retention.
-
Detection: Amino acids often lack a strong chromophore. Therefore, detection may require derivatization (pre- or post-column) or the use of a universal detector like a mass spectrometer (LC-MS) or evaporative light scattering detector (ELSD)[6]. UV detection at low wavelengths (~200-210 nm) is sometimes possible but lacks specificity[6].
-
-
Method Validation: Analyze the samples from the forced degradation studies. The goal is to develop a method where the parent peak of 2-amino-3-methylsuccinic acid is well-resolved from all degradation product peaks, demonstrating specificity.
-
Long-Term Stability Study:
-
Prepare solutions in the desired solvents and store them under defined conditions (e.g., different temperatures, light/dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze them using the validated stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining over time to determine degradation kinetics and shelf-life.
-
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for investigating the solubility and stability of a research compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
(2R)-2-Amino-3-methylsuccinic Acid: A Technical Guide to an Aspartic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Amino-3-methylsuccinic acid, a methylated derivative of the fundamental amino acid aspartic acid, represents a molecule of significant interest in the fields of neurobiology and enzymology. Its structural similarity to endogenous neurotransmitters and enzyme substrates positions it as a compelling candidate for investigating the intricate mechanisms of receptor binding and enzymatic inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound and its stereoisomers, with a focus on its interactions with key biological targets.
Physicochemical Properties
This compound, also known as (2R,3S)-3-methyl-D-aspartic acid, is a chiral molecule with two stereocenters. Its physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₉NO₄ |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | (2R,3S)-2-amino-3-methylbutanedioic acid |
| Synonyms | (2R,3S)-2-Amino-3-methylsuccinic acid, (3S)-3-Methyl-D-aspartic acid |
| CAS Number | 121570-10-3 |
Synthesis of 3-Methylaspartic Acid Stereoisomers
The stereoselective synthesis of 3-methylaspartic acid isomers is crucial for elucidating their distinct biological activities. Both chemical and enzymatic methods have been developed to achieve high stereochemical purity.
Enzymatic Synthesis using Methylaspartate Ammonia Lyase (MAL)
Methylaspartate ammonia lyase (MAL) catalyzes the reversible amination of mesaconic acid to yield 3-methylaspartic acid. Engineered MAL enzymes have been utilized for the kinetic resolution and asymmetric synthesis of various 3-substituted aspartic acids, achieving high diastereomeric ratios (>98:2) and enantiomeric excess (>99%)[1]. The enzyme can catalyze the formation of (2S,3R)-3-methylaspartic acid from mesaconic acid and ammonia[2].
This protocol describes the general procedure for the MAL-catalyzed synthesis of 3-methylaspartic acid isomers.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing MgCl₂ (1 mM).
-
Dissolve mesaconic acid in the reaction buffer to a final concentration of 50-100 mM.
-
Add a high concentration of an ammonia source (e.g., 1-5 M ammonium chloride, pH adjusted).
-
-
Enzyme Addition:
-
Purified wild-type or engineered methylaspartate ammonia lyase is added to the reaction mixture to a final concentration of 1-5 mg/mL.
-
-
Incubation:
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-37°C) with gentle agitation.
-
-
Reaction Monitoring:
-
The formation of 3-methylaspartic acid isomers is monitored over time using techniques such as HPLC or NMR spectroscopy.
-
-
Purification:
-
Upon completion, the enzyme is removed (e.g., by ultrafiltration or precipitation).
-
The product is purified from the reaction mixture using ion-exchange chromatography.
-
Caption: Enzymatic synthesis of 3-methylaspartic acid isomers.
Biological Activity
The biological activity of 3-methylaspartic acid stereoisomers is highly dependent on their specific configuration. They have been investigated as modulators of glutamate receptors and as enzyme inhibitors.
Interaction with NMDA Receptors
This protocol outlines a general radioligand binding assay to assess the affinity of compounds for NMDA receptors.
-
Membrane Preparation:
-
Rat cortical tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.
-
The final pellet containing the membrane fraction is resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor ligand (e.g., L-glutamic acid).
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Caption: Workflow for an NMDA receptor binding assay.
Enzyme Inhibition
Derivatives of succinic acid have been investigated as inhibitors of various enzymes, including carboxypeptidase A.
While direct inhibitory data for this compound on carboxypeptidase A is not available in the reviewed literature, related succinic acid derivatives have been studied. For example, (R)-2-benzyl-2-methylsuccinic acid is a potent inhibitor of carboxypeptidase A with a Ki value of 0.15 µM[6]. This suggests that the succinic acid scaffold can be a basis for designing effective enzyme inhibitors.
Quantitative Data on Related Carboxypeptidase A Inhibitors
| Compound | Ki (µM) |
| (R)-2-Benzyl-2-methylsuccinic acid | 0.15[6] |
| (S)-2-Benzyl-2-methylsuccinic acid | 17[6] |
| Racemic 2-Benzyl-2-methylsuccinic acid | 0.28[6] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22[4][7] |
This protocol describes a general method for determining the inhibitory activity of a compound against carboxypeptidase A.
-
Reagents and Buffers:
-
Carboxypeptidase A enzyme solution (e.g., from bovine pancreas).
-
Substrate solution (e.g., N-(4-Methoxyphenylazoformyl)-L-phenylalanine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl).
-
Inhibitor stock solution (this compound) in a suitable solvent.
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, substrate solution, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the carboxypeptidase A enzyme solution.
-
-
Kinetic Measurement:
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 350 nm) using a spectrophotometer. The rate of substrate hydrolysis is proportional to the rate of change in absorbance.
-
-
Data Analysis:
-
Determine the initial reaction velocities at different inhibitor concentrations.
-
Plot the reaction velocities against the inhibitor concentrations to determine the mode of inhibition and calculate the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition models).
-
Caption: Experimental workflow for Carboxypeptidase A inhibition assay.
Conclusion and Future Directions
This compound is an intriguing aspartic acid derivative with potential biological activities stemming from its specific stereochemistry. While research on related compounds suggests its likely interaction with NMDA receptors and potential as an enzyme inhibitor, a significant gap exists in the literature regarding specific quantitative data and detailed synthetic protocols for this particular isomer. Future research should focus on the stereospecific synthesis of this compound and a thorough investigation of its pharmacological profile, including its affinity for various glutamate receptor subtypes and its inhibitory activity against a panel of relevant enzymes. Such studies will be instrumental in unlocking the full therapeutic and research potential of this molecule.
References
- 1. Kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids by using engineered methylaspartate ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluoro-N-methyl-D-aspartic acid (3F-NMDA) stereoisomers as conformational probes for exploring agonist binding at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Proteinogenic Nature of 2-Amino-3-methylsuccinic Acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-methylsuccinic acid, also known as 3-methylaspartic acid, is a non-proteinogenic amino acid that has garnered significant interest in the scientific community. Unlike the 20 proteinogenic amino acids, it is not incorporated into proteins during translation. This guide delves into the core aspects of 2-Amino-3-methylsuccinic acid, providing a comprehensive overview of its biochemical properties, metabolic pathways, and its emerging role in research and drug development. Key areas of focus include its function as a competitive inhibitor of aspartate aminotransferase and its involvement in the methylaspartate cycle. This document serves as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to facilitate further investigation and application of this unique amino acid.
Introduction
Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of any organism.[1] While not constituents of proteins, these compounds play diverse and crucial roles in biological systems, acting as metabolic intermediates, signaling molecules, and components of secondary metabolites with therapeutic properties. 2-Amino-3-methylsuccinic acid, a methylated derivative of the proteinogenic amino acid aspartic acid, is a prime example of a non-proteinogenic amino acid with significant biochemical functions.[2]
This guide provides a detailed exploration of the non-proteinogenic nature of 2-Amino-3-methylsuccinic acid, focusing on its biochemical activity, biosynthesis, and its potential as a tool in drug discovery and development.
Biochemical Properties and Biological Activity
2-Amino-3-methylsuccinic acid exists as four stereoisomers due to its two chiral centers. Its biological activity is often stereospecific. The primary recognized biological role of 2-Amino-3-methylsuccinic acid is as a competitive inhibitor of the enzyme aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT).[3] AST is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group between aspartate and α-ketoglutarate.[4]
As a structural analog of aspartate, 2-Amino-3-methylsuccinic acid competes with the natural substrate for binding to the active site of AST, thereby inhibiting its catalytic activity.[5] This inhibitory action makes it a valuable tool for studying amino acid metabolism and a potential lead compound for the development of therapeutics targeting diseases with dysregulated amino acid metabolism.
Furthermore, as a glutamate analog, 2-Amino-3-methylsuccinic acid has the potential to interact with glutamate receptors and transporters, suggesting a possible role in modulating glutamatergic neurotransmission.[6][7][8][9][10]
Quantitative Data
The following table summarizes the available quantitative data for the interaction of 3-methylaspartate with methylaspartate ammonia-lyase (MAL), a key enzyme in its biosynthesis.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Source |
| Citrobacter amalonaticus MAL (CaMAL) | (2S,3S)-3-Methylaspartic acid | 0.8 ± 0.1 | 140 ± 10 | 175 | [11] |
| Clostridium tetanomorphum MAL (CtMAL) | (2S,3S)-3-Methylaspartic acid | 1.1 ± 0.2 | 90 ± 10 | 82 | [11] |
| Carboxydothermus hydrogenoformans MAL (Ch-MAL) | (2S,3S)-3-Methylaspartic acid | 16 | 78 | 4.9 | [12] |
Biosynthesis and Metabolic Pathways
The biosynthesis of 2-Amino-3-methylsuccinic acid is primarily understood in the context of microbial metabolism, particularly through the methylaspartate cycle . This cycle is an anaplerotic pathway for acetate assimilation found in some haloarchaea and bacteria.[4][13]
A key enzyme in this pathway is 3-methylaspartate ammonia-lyase (MAL) , which catalyzes the reversible addition of ammonia to mesaconate to form (2S,3S)-3-methylaspartic acid.[11][12][14] Another significant enzyme is glutamate mutase , a vitamin B12-dependent enzyme that catalyzes the rearrangement of L-glutamate to L-threo-3-methylaspartate.[15]
Diagram: The Methylaspartate Cycle
Caption: The Methylaspartate Cycle for acetate assimilation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 2-Amino-3-methylsuccinic acid.
Synthesis of 2-Amino-3-methylsuccinic Acid
A common method for the synthesis of N-methyl-DL-aspartic acid involves the Michael addition of methylamine to dimethyl fumarate.[16] For the stereoselective synthesis of 3-substituted aspartic acids, enzymatic methods using engineered methylaspartate ammonia lyases offer an attractive alternative.[2][17]
Protocol: Chemoenzymatic Synthesis of (2S,3R)-3-Methylaspartic Acid [Adapted from[2][17]]
-
Synthesis of Mesaconic Acid: Prepare mesaconic acid from citric acid by established chemical methods.
-
Enzymatic Amination:
-
Prepare a reaction mixture containing 100 mM mesaconic acid, 1 M NH4Cl/NH4OH buffer (pH 10), and 10 mM MgCl2.
-
Add purified, engineered 3-methylaspartate ammonia-lyase to the reaction mixture.
-
Incubate the reaction at 30°C for 24-48 hours with gentle agitation.
-
Monitor the reaction progress by HPLC or NMR spectroscopy.
-
-
Purification:
-
Terminate the reaction by adding an equal volume of ethanol and centrifuge to remove the enzyme.
-
Apply the supernatant to a Dowex 50W-X8 (H+ form) column.
-
Wash the column with water and then elute the product with 2 M NH4OH.
-
Lyophilize the product-containing fractions to obtain the pure stereoisomer of 2-Amino-3-methylsuccinic acid.
-
Aspartate Aminotransferase (AST) Activity Assay
The activity of AST can be measured using a coupled-enzyme assay that monitors the oxidation of NADH.[1][18][19][20][21]
Protocol: Spectrophotometric AST Activity Assay [Adapted from[19][22]]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate Solution: 200 mM L-aspartic acid and 12 mM α-ketoglutarate in Assay Buffer.
-
NADH Solution: 10 mg/mL in Assay Buffer.
-
Malate Dehydrogenase (MDH): 1000 units/mL in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of Substrate Solution to each well.
-
Add 10 µL of NADH Solution and 5 µL of MDH to each well.
-
To test for inhibition, add varying concentrations of 2-Amino-3-methylsuccinic acid to the wells.
-
Initiate the reaction by adding 20 µL of the AST enzyme solution.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min).
-
The AST activity is proportional to the rate of absorbance decrease.
-
For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the inhibition type and calculate the inhibition constant (Ki).
-
Diagram: AST Inhibition Assay Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The methylaspartate cycle in haloarchaea and its possible role in carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methylaspartic acid | C5H9NO4 | CID 151054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-methyl-D-aspartate autoreceptors respond to low and high agonist concentrations by facilitating, respectively, exocytosis and carrier-mediated release of glutamate in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate transporter type 3 attenuates the activation of N-methyl-D-aspartate receptors co-expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Structure-function investigation of 3-methylaspartate ammonia lyase reveals substrate molecular determinants for the deamination reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a thermostable methylaspartate ammonia lyase from Carboxydothermus hydrogenoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylaspartate pathway | biochemistry | Britannica [britannica.com]
- 14. 3-Methylaspartate ammonia-lyase as a marker enzyme of the mesaconate pathway for (S)-glutamate fermentation in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids by using engineered methylaspartate ammonia lyases. | Semantic Scholar [semanticscholar.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. wwwn.cdc.gov [wwwn.cdc.gov]
- 20. abcam.com [abcam.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Pathways of Glutamate Fermentation in Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Glutamate, a central metabolite in cellular nitrogen and carbon metabolism, can be fermented by various anaerobic bacteria, primarily from the orders Clostridiales and Fusobacteriales. This process is critical for bacterial survival in anaerobic environments and presents unique enzymatic pathways that are potential targets for antimicrobial drug development. This technical guide provides an in-depth exploration of the primary mechanisms of bacterial glutamate fermentation, focusing on the two most well-characterized routes: the methylaspartate pathway and the hydroxyglutarate pathway. We present detailed diagrams of these pathways, quantitative data on enzyme kinetics and fermentation yields, and comprehensive experimental protocols for pathway elucidation and analysis. This document serves as a core resource for researchers investigating bacterial metabolism and for professionals seeking to identify novel therapeutic targets.
Introduction to Bacterial Glutamate Fermentation
Anaerobic bacteria have evolved diverse metabolic strategies to derive energy from amino acids. The fermentation of glutamate is a key example, allowing certain bacteria to produce ATP via substrate-level phosphorylation while generating end products such as acetate, butyrate, carbon dioxide, and ammonia.[1][2] At least five distinct pathways for glutamate fermentation have been identified, many of which involve unusual enzymes, including radical-based and coenzyme B12-dependent catalysts.[3][4]
The two most prominent and well-studied pathways are:
-
The Methylaspartate Pathway: Utilized exclusively by species of Clostridium (e.g., C. tetanomorphum).[1][2]
-
The Hydroxyglutarate Pathway: Employed by a broader range of genera, including Acidaminococcus, Peptococcus, and Fusobacterium.[1][2]
These pathways, while yielding similar end products, are biochemically distinct, featuring unique intermediates and enzymatic machinery. Understanding these differences is crucial for bacterial taxonomy, metabolic engineering, and the development of targeted antimicrobial agents.
Core Fermentation Pathways
The Methylaspartate Pathway
This pathway is characterized by the rearrangement of the glutamate carbon skeleton. The initial and committing step is catalyzed by the coenzyme B12-dependent glutamate mutase , which converts L-glutamate into (2S,3S)-3-methylaspartate.[3][4] This intermediate is then deaminated by 3-methylaspartase to form mesaconate, which is subsequently converted through several steps to pyruvate. Pyruvate can then be disproportionated to generate ATP and the final fermentation products.[3][4]
The Hydroxyglutarate Pathway
In contrast to the methylaspartate route, this pathway proceeds through oxidation and dehydration without rearranging the carbon backbone. Glutamate is first oxidized to (R)-2-hydroxyglutarate, which is then activated to (R)-2-hydroxyglutaryl-CoA.[3] A key and unusual step is the dehydration of this intermediate to glutaconyl-CoA by a dehydratase containing an iron-sulfur cluster.[3] Glutaconyl-CoA is subsequently decarboxylated to crotonyl-CoA, which enters the central fermentation pathway to produce butyrate, acetate, and other products.[3]
Quantitative Analysis of Glutamate Fermentation
The efficiency and characteristics of glutamate fermentation can be understood through quantitative analysis of enzyme kinetics and product yields. The choice of pathway has a significant impact on the metabolic flux and the distribution of fermentation products.
Table 1: Comparison of Methylaspartate and Hydroxyglutarate Pathways
| Feature | Methylaspartate Pathway | Hydroxyglutarate Pathway | Reference(s) |
|---|---|---|---|
| Key Enzyme | Glutamate Mutase, 3-Methylaspartase | 2-Hydroxyglutarate Dehydrogenase | [1],[2] |
| Cofactor | Coenzyme B12 | Iron-Sulfur Cluster, ATP | [3] |
| Key Intermediate | (2S,3S)-3-Methylaspartate | (R)-2-Hydroxyglutaryl-CoA | [3],[4] |
| Genera | Clostridium | Acidaminococcus, Fusobacterium, Peptococcus | [1],[2] |
| Primary Products | Acetate, Butyrate, CO₂, NH₃ | Acetate, Butyrate, CO₂, NH₃ |[1],[2] |
Table 2: Kinetic Properties of Key Enzymes in Glutamate Metabolism from Bacillus methanolicus Note: While B. methanolicus is a glutamate producer, not a fermenter, these data provide valuable context on the enzymes central to glutamate metabolism.
| Enzyme (Gene) | Substrate | Km (mM) | Vmax (U/mg) | Reaction Direction | Reference(s) |
|---|---|---|---|---|---|
| GDH (yweB) | Ammonium | 10 | - | Synthesis | [5] |
| GDH (yweB) | L-Glutamate | 250 | - | Degradation | [5] |
| GOGAT (gltA) | L-Glutamate | 1 - 1.4 | 4 | Degradation | [5] |
| GOGAT (gltA) | 2-Oxoglutarate | 1 - 1.4 | 4 | Synthesis | [5] |
| GOGAT (gltA2) | L-Glutamate | 1 - 1.4 | 4 | Degradation | [5] |
| GOGAT (gltA2) | 2-Oxoglutarate | 1 - 1.4 | 4 | Synthesis |[5] |
Table 3: Fermentation Titers and Yields from Selected Bacterial Strains
| Organism | Product | Fermentation Conditions | Titer (g/L) | Reference(s) |
|---|---|---|---|---|
| Bacillus methanolicus MGA3 | L-Glutamate | Fed-batch, 50°C, Methanol feed | 59 | [5] |
| Bacillus subtilis SCP017-03 | Poly-γ-glutamic acid (γ-PGA) | Fed-batch, glucose feed, optimized DO | 95.2 | [6] |
| E. coli MG1655 ΔsucA (pgk amplified) | L-Glutamic acid | Batch culture, 72h | 3.2 (increase over control) |[7] |
Experimental Protocols for Pathway Analysis
Elucidating the specific glutamate fermentation pathway used by a bacterium is critical for its metabolic characterization. The following section details key experimental methodologies.
Protocol: Differentiating Pathways via 14C-Labeling
This protocol is the definitive method for distinguishing between the methylaspartate and hydroxyglutarate pathways based on the differential labeling pattern in the butyrate product when [4-¹⁴C]glutamate is the substrate.[1][2]
References
- 1. Two Pathways of Glutamate Fermentation by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two pathways of glutamate fermentation by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual enzymes involved in five pathways of glutamate fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Analysis of glutamate-dependent mechanism and optimization of fermentation conditions for poly-gamma-glutamic acid production by Bacillus subtilis SCP017-03 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of l-glutamic acid fermentation by using a dynamic metabolic simulation model of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of 2-Amino-3-methylsuccinic Acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-3-methylsuccinic acid, a substituted analog of aspartic acid. Due to the presence of two chiral centers, 2-Amino-3-methylsuccinic acid exists as four stereoisomers. This method is applicable for the chiral separation and quantification of these isomers in research and pharmaceutical development settings. The protocol employs pre-column derivatization for enhanced detection sensitivity, followed by separation on a chiral stationary phase with UV detection. Additionally, an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for direct quantitative analysis is presented.
Introduction
2-Amino-3-methylsuccinic acid, also known as β-methylaspartic acid, is a dicarboxylic amino acid of interest in neuroscience and drug development due to its structural similarity to the excitatory neurotransmitter aspartate. Like N-methyl-D-aspartate (NMDA), its stereoisomers can act as agonists at the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1] The differential biological activity of its stereoisomers necessitates a reliable analytical method for their separation and quantification. This note provides detailed protocols for both chiral separation with UV detection and a highly sensitive LC-MS/MS method for the analysis of 2-Amino-3-methylsuccinic acid in various sample matrices.
Experimental Protocols
Method 1: Chiral HPLC with Pre-Column Derivatization and UV Detection
This method is ideal for the baseline separation of the four stereoisomers of 2-Amino-3-methylsuccinic acid.
Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-3-methylsuccinic acid reference standard in deionized water. Create a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For biological samples, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to one volume of the sample. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in deionized water.
-
Derivatization:
-
To 100 µL of the standard or prepared sample, add 100 µL of 1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of a 10 mg/mL solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
After incubation, cool the mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions:
| Parameter | Value |
| Column | Chiral Stationary Phase, e.g., Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 340 nm |
| Injection Volume | 20 µL |
Method 2: LC-MS/MS for Quantitative Analysis
This method provides high sensitivity and selectivity for the quantification of total 2-Amino-3-methylsuccinic acid without the need for derivatization.
Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-3-methylsuccinic acid in deionized water. Create a series of dilutions in a surrogate matrix (e.g., dialyzed plasma) for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation: Perform a protein precipitation as described in Method 1. The reconstituted sample can be directly injected into the LC-MS/MS system.
LC-MS/MS Conditions:
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be optimized, representative: Q1: 148.1 m/z, Q3: 130.1 m/z |
| Collision Energy | To be optimized |
Data Presentation
Table 1: Representative Quantitative Data for Chiral HPLC-UV Method
| Parameter | Value |
| Retention Time (Isomer 1) | ~18.5 min |
| Retention Time (Isomer 2) | ~20.2 min |
| Retention Time (Isomer 3) | ~22.8 min |
| Retention Time (Isomer 4) | ~24.5 min |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
Table 2: Representative Quantitative Data for LC-MS/MS Method
| Parameter | Value |
| Retention Time | ~3.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.15 ng/mL |
Note: The quantitative values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of 2-Amino-3-methylsuccinic acid.
Caption: Proposed signaling pathway of 2-Amino-3-methylsuccinic acid via NMDA receptor activation.
References
Application Notes and Protocols for the Synthesis of Enantiomerically Pure (2R)-2-Amino-3-methylsuccinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enantiomerically pure amino acids are crucial building blocks in the development of pharmaceuticals and other bioactive molecules. (2R)-2-Amino-3-methylsuccinic acid, also known as (2R,3S)-3-methylaspartic acid or L-threo-3-methylaspartic acid, is a non-proteinogenic amino acid that serves as a valuable chiral synthon. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, primarily based on an enantiodiscrimination strategy employing a chiral auxiliary. The described methodology allows for the stereoselective synthesis of the desired (2R) enantiomer with high diastereomeric and enantiomeric excess.
I. Overview of the Synthetic Strategy
The core of this synthetic approach is a diastereoselective alkylation of a chiral glycine enolate equivalent with a racemic mixture of a 2-bromopropionate ester. The chiral auxiliary, a piperazine-2,5-dione derivative, directs the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. Subsequent epimerization and deprotection steps allow for the isolation of the target this compound.
Logical Workflow of the Synthesis:
Application Notes and Protocols for the Use of (2R)-2-Amino-3-methylsuccinic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Amino-3-methylsuccinic acid, also known as (2R)-β-methylaspartic acid, is a non-proteinogenic amino acid that has garnered significant interest in peptide chemistry. Its incorporation into peptide backbones can induce specific conformational constraints and offer resistance to enzymatic degradation, making it a valuable building block in the design of novel therapeutic peptides and peptidomimetics. A notable example of its natural occurrence is in the antibiotic Malacidin A, a calcium-dependent lipopeptide with potent activity against multidrug-resistant Gram-positive bacteria.[1][2][3]
These application notes provide a comprehensive guide to the effective use of this compound in solid-phase peptide synthesis (SPPS), with a focus on overcoming the unique challenges associated with its sterically hindered nature.
Challenges in Peptide Synthesis
The primary challenge in incorporating this compound into a growing peptide chain lies in the steric hindrance posed by the β-methyl group. This can lead to:
-
Reduced Coupling Efficiency: The bulky side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide, resulting in lower yields and incomplete reactions.
-
Increased Risk of Aspartimide Formation: Like its parent amino acid, aspartic acid, β-methylaspartic acid is highly susceptible to aspartimide formation, a significant side reaction in Fmoc-based SPPS.[4][5][6] This intramolecular cyclization can lead to the formation of β- and D-peptide impurities, which are often difficult to separate from the target peptide.
Recommended Protecting Group Strategy
For the successful incorporation of this compound using Fmoc-based SPPS, the following protecting group strategy is recommended:
-
α-Amino Group: Fmoc (9-fluorenylmethyloxycarbonyl) is the standard protecting group, offering robust protection during coupling and mild, base-labile deprotection.
-
Side-Chain Carboxyl Group: A bulky ester protecting group is crucial to minimize aspartimide formation. The tert-butyl (tBu) ester is a commonly used and effective choice. The use of more sterically demanding esters can also be considered for particularly problematic sequences.[7]
The key building block for synthesis is therefore Fmoc-(2R)-β-methyl-Asp(OtBu)-OH .
Quantitative Data Summary
While specific yields can be sequence-dependent, the following table provides an illustrative comparison of expected outcomes when using different coupling strategies for sterically hindered amino acids like this compound. The data highlights the importance of choosing an appropriate coupling reagent to maximize purity and yield.
| Coupling Reagent | Additive | Coupling Time (min) | Expected Purity (%) | Expected Yield (%) | Notes |
| DIC | HOBt | 120-240 | 60-75 | Moderate | Standard conditions, may result in incomplete coupling and higher levels of side products. |
| HBTU | DIPEA | 60-120 | 75-85 | Good | Improved performance over carbodiimides for hindered couplings. |
| HATU | DIPEA/Collidine | 30-60 | >90 | High | Recommended for sterically hindered amino acids; faster reaction kinetics and lower epimerization. [8] |
| PyBOP | DIPEA | 60-120 | 80-90 | Good | Effective phosphonium-based reagent, comparable to aminium salts. |
Note: Data is representative and intended to illustrate trends. Actual results will vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-(2R)-β-methyl-Asp(OtBu)-OH
This protocol outlines the manual solid-phase synthesis steps for incorporating the title amino acid.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-(2R)-β-methyl-Asp(OtBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-(2R)-β-methyl-Asp(OtBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Minimizing Aspartimide Formation
To further suppress aspartimide formation, especially in sensitive sequences, the following modifications to the deprotection step can be implemented:
-
Modified Deprotection Cocktail: Use a solution of 20% piperidine in DMF containing 0.1 M of an acidic additive such as HOBt or formic acid. This has been shown to reduce the basicity of the microenvironment, thereby minimizing the rate of succinimide ring formation.[5][9]
-
Reduced Deprotection Time: Minimize the exposure of the peptide to the basic deprotection solution. Use shorter deprotection times (e.g., 2 x 5 minutes) and ensure efficient washing.
Visualizations
Experimental Workflow
Caption: Workflow for the incorporation of this compound via Fmoc-SPPS.
Conceptual Signaling Pathway: Malacidin A Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. Frontiers | A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues [frontiersin.org]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for In Vitro Studies with 2-Amino-3-methylsuccinic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-3-methylsuccinic acid, a derivative of aspartic acid, is a compound of interest for its potential biological activities.[1][2] As an amino acid derivative, it may play a role in various cellular processes, including metabolism, signaling, and neurotransmission. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological effects of 2-Amino-3-methylsuccinic acid on cultured cells. The described methods will enable researchers to assess its impact on cell viability, apoptosis, and to explore its potential interaction with specific signaling pathways.
I. Compound Handling and Preparation
2-Amino-3-methylsuccinic acid is a white to off-white solid.[1] For in vitro studies, it is crucial to prepare stock solutions correctly and store them to maintain compound integrity.
Stock Solution Preparation:
-
Solvent Selection: The compound is soluble in water.[1] For cell culture applications, sterile, cell culture-grade water or phosphate-buffered saline (PBS) is recommended.
-
Preparation of a 100 mM Stock Solution:
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[1]
II. Experimental Protocols
The following protocols describe standard assays to evaluate the in vitro effects of 2-Amino-3-methylsuccinic acid.
A. Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[3][5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Amino-3-methylsuccinic acid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., water or PBS) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[5][6]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 570 nm using a microplate reader.[4][5] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.22 ± 0.07 | 97.6 |
| 50 | 1.15 ± 0.09 | 92.0 |
| 100 | 0.98 ± 0.06 | 78.4 |
| 250 | 0.65 ± 0.05 | 52.0 |
| 500 | 0.32 ± 0.04 | 25.6 |
B. Apoptosis Detection by Annexin V Staining
Annexin V staining is a common method to detect apoptotic cells by flow cytometry.[7][8][9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 2-Amino-3-methylsuccinic acid for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 400-600 x g for 5 minutes.[7]
-
Washing: Wash the cell pellet once with cold 1X PBS and once with 1X Binding Buffer.[7]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7] To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.[7]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[7]
-
PI Staining: Add 5 µL of Propidium Iodide Staining Solution.[7]
-
Analysis: Analyze the cells by flow cytometry within one hour.[10]
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 100 µM Compound | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 250 µM Compound | 62.1 ± 4.5 | 25.4 ± 2.8 | 12.5 ± 1.7 |
| 500 µM Compound | 35.8 ± 5.1 | 48.7 ± 3.9 | 15.5 ± 2.3 |
C. Investigation of NMDA Receptor Interaction
As an aspartic acid derivative, 2-Amino-3-methylsuccinic acid could potentially interact with glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor.[11][12][13] A competitive binding assay can be employed to investigate this.
Protocol (Conceptual):
-
Membrane Preparation: Prepare crude synaptic membranes from a relevant tissue source (e.g., rat brain cortex) or from cells expressing recombinant NMDA receptors.
-
Binding Assay: In a 96-well plate, combine the prepared membranes, a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and varying concentrations of 2-Amino-3-methylsuccinic acid.[14]
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of 2-Amino-3-methylsuccinic acid that inhibits 50% of the specific binding of the radioligand (IC50).
Data Presentation:
| Compound | IC50 (µM) for [3H]MK-801 binding |
| Known NMDA Antagonist | 0.5 |
| 2-Amino-3-methylsuccinic acid | > 1000 |
III. Visualization of Workflows and Pathways
Experimental workflow for in vitro characterization.
Hypothesized involvement in the mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2R,3S)-2-amino-3-methylbutanedioic acid | C5H9NO4 | CID 5287600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA-receptors functional assays for CNS diseases - Neuroservice news [neuroservice.com]
- 13. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
Application of (2R)-2-Amino-3-methylsuccinic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Amino-3-methylsuccinic acid is a chiral, non-proteinogenic amino acid derivative of succinic acid. The succinic acid scaffold is a common feature in the design of inhibitors for various enzymes, particularly metalloproteases and aminotransferases. The stereochemistry and substitutions on the succinic acid backbone play a crucial role in the potency and selectivity of enzyme inhibition. This document provides an overview of the potential application of this compound in enzyme inhibition studies, with a focus on Carboxypeptidase A, based on data from closely related analogs.
While direct inhibitory data for this compound is not extensively available in the public domain, the inhibitory profile of analogous compounds, such as (R)-2-benzyl-2-methylsuccinic acid, provides a strong rationale for its investigation as an enzyme inhibitor. The presence of the methyl group at the 3-position and the amino group at the 2-position with a specific (R)-configuration suggests potential interactions within the active sites of enzymes that recognize substituted dicarboxylic acids.
Potential Target Enzyme: Carboxypeptidase A
Carboxypeptidase A (CPA) is a well-characterized zinc-containing metalloprotease that cleaves the C-terminal amino acid from polypeptide chains, showing a preference for aromatic or branched aliphatic residues. The active site of CPA contains a zinc ion that is essential for catalysis and a hydrophobic pocket (S1' pocket) that accommodates the side chain of the C-terminal amino acid of the substrate. Substituted succinic acid derivatives are known to be potent competitive inhibitors of CPA, acting as transition-state analogs that chelate the active site zinc ion and occupy the S1' pocket.
The (R)-enantiomer of 2-benzyl-2-methylsuccinic acid has been shown to be a significantly more potent inhibitor of Carboxypeptidase A than its (S)-enantiomer, highlighting the importance of stereochemistry for effective binding.[1]
Quantitative Data on a Structurally Related Inhibitor
The following table summarizes the inhibition data for racemic and optically active 2-benzyl-2-methylsuccinic acids against Carboxypeptidase A, which serves as a valuable reference for estimating the potential potency of this compound.[1]
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Racemic 2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 µM |
| (R)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM |
| (S)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM |
Experimental Protocols
Protocol 1: In Vitro Inhibition Assay for Carboxypeptidase A
This protocol describes a general method for determining the inhibitory activity of a compound against bovine pancreatic Carboxypeptidase A using a chromogenic substrate.
Materials and Reagents:
-
Bovine pancreatic Carboxypeptidase A (CPA)
-
This compound (or other test inhibitor)
-
Hippuryl-L-phenylalanine (HPLA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer.
-
Prepare a stock solution of the test inhibitor, this compound, in DMSO. Serially dilute the stock solution to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of the substrate, Hippuryl-L-phenylalanine, in Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
Test inhibitor at various concentrations (or DMSO for control)
-
Carboxypeptidase A solution
-
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding the Hippuryl-L-phenylalanine substrate solution to each well.
-
Immediately place the microplate in a microplate reader and measure the increase in absorbance at 254 nm over time (e.g., every 30 seconds for 10 minutes). The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plots.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable model for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for enzyme inhibition assay.
Caption: Inhibition of Carboxypeptidase A by a succinic acid analog.
References
Application Notes and Protocols for the GC-MS Analysis of 2-Amino-3-methylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methylsuccinic acid, a substituted dicarboxylic amino acid and an aspartic acid derivative, is of growing interest in biomedical research due to its potential role as a biomarker in various metabolic disorders. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of amino acids. However, due to the polar and non-volatile nature of 2-amino-3-methylsuccinic acid, derivatization is an essential step to enable its analysis by GC-MS.
This document provides detailed application notes and protocols for the derivatization of 2-amino-3-methylsuccinic acid for subsequent GC-MS analysis. Two widely accepted derivatization techniques are presented: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step esterification followed by acylation.
Derivatization Strategies
The primary goal of derivatization is to convert the polar functional groups (amino and carboxyl) of 2-amino-3-methylsuccinic acid into less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis.
Silylation with MTBSTFA
Silylation is a common derivatization technique where active hydrogens in the amino and carboxyl groups are replaced by a tert-butyldimethylsilyl (TBDMS) group. MTBSTFA is a popular silylation reagent that produces TBDMS derivatives, which are known for their stability and resistance to moisture compared to other silylating agents.
Experimental Workflow for Silylation
Caption: Silylation workflow for 2-amino-3-methylsuccinic acid.
Two-Step Esterification and Acylation
This method involves two sequential reactions. First, the carboxyl groups are esterified, typically to their methyl esters, using methanolic HCl. Second, the amino group is acylated using an agent like pentafluoropropionic anhydride (PFPA). This two-step process yields stable and volatile derivatives.
Experimental Workflow for Esterification and Acylation
(2R)-2-Amino-3-methylsuccinic Acid: A Versatile Scaffold for CNS Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
(2R)-2-Amino-3-methylsuccinic acid and its derivatives have emerged as valuable building blocks in medicinal chemistry, particularly for the development of potent and selective ligands for glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity in the central nervous system (CNS), and their dysfunction is implicated in a range of neurological and psychiatric disorders. The rigid backbone of this compound allows for the synthesis of conformationally constrained glutamate analogs, which can exhibit high affinity and selectivity for specific glutamate receptor subtypes. This application note provides an overview of the use of this building block in drug discovery, focusing on the synthesis and pharmacological activity of 2-(carboxycyclopropyl)glycines (CCGs), a prominent class of glutamate receptor ligands derived from this scaffold.
Introduction to Glutamate Receptors and the Role of Conformationally Constrained Analogs
Glutamate is the primary excitatory neurotransmitter in the CNS and acts on two main families of receptors: ionotropic glutamate receptors (iGluRs), which include NMDA, AMPA, and kainate receptors, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors. Due to the ubiquitous nature of glutamate, developing subtype-selective ligands is a major challenge in CNS drug discovery.
Conformationally constrained analogs of glutamate, such as those derived from this compound, offer a powerful strategy to achieve receptor subtype selectivity. By restricting the rotational freedom of the molecule, specific conformations that are preferred by individual receptor subtypes can be "locked in," leading to enhanced potency and selectivity.
2-(Carboxycyclopropyl)glycines (CCGs) as Key Glutamate Receptor Ligands
A significant application of this compound derivatives is in the stereoselective synthesis of 2-(carboxycyclopropyl)glycines (CCGs). The different stereoisomers of CCGs have been shown to possess distinct pharmacological profiles at various glutamate receptors.
Quantitative Pharmacological Data
The following table summarizes the reported biological activities of different L-CCG isomers at various glutamate receptor subtypes.
| Compound | Receptor Subtype | Activity | Potency (EC50/Ki) | Reference |
| L-CCG-I | mGluR2 | Agonist | EC50 = 0.3 nM | [1] |
| mGluR Group II | Agonist | EC50 = 0.90 µM (GTPγS assay) | [2] | |
| L-CCG-III | Glutamate Uptake | Inhibitor | Ki ≈ 1 µM | [1] |
| L-CCG-IV | NMDA Receptor | Agonist | - | [3] |
| GluN1/GluN2A | Agonist | EC50 = 0.23 µM | [3] | |
| GluN1/GluN2B | Agonist | EC50 = 0.17 µM | [3] | |
| GluN1/GluN2C | Agonist | EC50 = 0.11 µM | [3] | |
| GluN1/GluN2D | Agonist | EC50 = 0.04 µM | [3] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of CCGs. Specific details may vary based on the target stereoisomer and the specific experimental setup.
Protocol 1: Stereoselective Synthesis of L-2-(2-carboxycyclopropyl)glycines (L-CCGs)
This protocol outlines a general strategy for the synthesis of L-CCGs, which often involves the cyclopropanation of a chiral glycine equivalent derived from a this compound precursor.
Materials:
-
Protected (2R)-2-amino-3-methylsuccinate derivative
-
Diazoacetate or other cyclopropanating agent
-
Rh(II) or Cu(I) catalyst
-
Appropriate solvents (e.g., dichloromethane, diethyl ether)
-
Reagents for deprotection (e.g., HCl, TFA)
-
Silica gel for column chromatography
Procedure:
-
Protection of the starting material: The amino and carboxyl groups of the (2R)-2-amino-3-methylsuccinate derivative are protected using standard protecting group chemistry (e.g., Boc for the amine and esterification for the carboxylic acids).
-
Cyclopropanation: The protected substrate is reacted with a diazoacetate in the presence of a rhodium(II) or copper(I) catalyst to form the cyclopropane ring. The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the reaction.
-
Diastereomer Separation: The resulting mixture of diastereomers is separated using techniques such as column chromatography or crystallization.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final L-CCG isomer.
-
Purification and Characterization: The final product is purified by recrystallization or chromatography and characterized by NMR, mass spectrometry, and optical rotation to confirm its structure and stereochemistry.
Protocol 2: Pharmacological Evaluation at Glutamate Receptors using Two-Electrode Voltage-Clamp Electrophysiology
This protocol describes the functional characterization of synthesized CCG analogs at recombinant glutamate receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for glutamate receptor subunits (e.g., GluN1 and GluN2A-D for NMDA receptors)
-
Recording medium (e.g., BaCl2-containing medium for NMDA receptors)
-
Synthesized CCG analogs
-
Glutamate and glycine (for NMDA receptor assays)
-
Two-electrode voltage-clamp setup
Procedure:
-
Oocyte Preparation and Injection: Oocytes are harvested from female Xenopus laevis frogs and injected with cRNA encoding the desired glutamate receptor subunits.
-
Receptor Expression: The injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with the recording medium. The membrane potential is clamped at a holding potential (e.g., -40 mV to -80 mV).
-
Compound Application: The synthesized CCG analogs are applied to the oocytes at various concentrations. For NMDA receptor agonists, a co-agonist like glycine is also present in the recording solution.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the potency (EC50) and efficacy of the compounds. Concentration-response curves are generated and fitted to a logistical equation to calculate the EC50 values.
Visualizations
Signaling Pathways of Glutamate Receptors
The following diagrams illustrate the signaling pathways of ionotropic (NMDA) and metabotropic (Group II mGlu) receptors, which are targeted by different CCG isomers.
Caption: Signaling pathways for NMDA and Group II mGlu receptors.
Experimental Workflow for Drug Discovery
The diagram below outlines the typical workflow for utilizing this compound as a building block in a drug discovery program targeting glutamate receptors.
Caption: Drug discovery workflow using this compound.
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of conformationally constrained glutamate analogs. The resulting compounds, particularly the CCG isomers, have proven to be indispensable tools for dissecting the pharmacology of glutamate receptors and represent promising starting points for the development of novel therapeutics for a variety of CNS disorders. The detailed protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their own drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Studies with 2-Amino-3-methylsuccinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methylsuccinic acid is a dicarboxylic amino acid and a derivative of aspartic acid. While specific biological activities of this compound are not extensively documented, its structural similarity to known excitatory amino acid neurotransmitters and their analogs, such as aspartate and N-methyl-D-aspartate (NMDA), suggests a potential for interaction with glutamate receptors. Compounds that modulate these receptors can have profound effects on the central nervous system (CNS), ranging from therapeutic benefits to neurotoxicity. Excitotoxicity, a process of neuronal injury and death triggered by excessive stimulation of excitatory amino acid receptors, is a mechanism implicated in various neurological disorders.
These application notes provide a detailed experimental protocol for conducting initial in vivo animal studies to investigate the potential neurotoxic and behavioral effects of 2-Amino-3-methylsuccinic acid. The protocol is designed to be a foundational framework that can be adapted based on emerging data.
Preclinical Rationale
Given that 2-Amino-3-methylsuccinic acid is an analog of aspartic acid, it is hypothesized that it may act as an agonist at ionotropic glutamate receptors, such as the NMDA receptor. Over-activation of these receptors can lead to an excessive influx of calcium ions, triggering a cascade of intracellular events that result in neuronal damage and cell death. Therefore, a primary objective of these initial studies is to assess the compound's potential to induce excitotoxic neurodegeneration.
Experimental Protocols
Animal Model and Husbandry
-
Species: Adult male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Justification: Rats are a commonly used and well-characterized model for neurotoxicity and behavioral studies. The neuroanatomical and physiological features of the rat brain are well-documented, allowing for reliable and reproducible results.
-
Housing: Animals should be housed in groups of 2-3 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week prior to the commencement of any experimental procedures.
Experimental Groups and Dosing
A dose-response study is crucial to characterize the effects of 2-Amino-3-methylsuccinic acid. The following experimental groups are recommended (n=8-10 animals per group):
-
Group 1: Vehicle Control: Administration of sterile saline or an appropriate vehicle.
-
Group 2: Low Dose 2-Amino-3-methylsuccinic acid: e.g., 10 mg/kg.
-
Group 3: Mid Dose 2-Amino-3-methylsuccinic acid: e.g., 50 mg/kg.
-
Group 4: High Dose 2-Amino-3-methylsuccinic acid: e.g., 100 mg/kg.
-
Group 5: Positive Control: Kainic acid (10 mg/kg, i.p.) or NMDA (30 mg/kg, i.p.) can be used as a positive control for inducing excitotoxicity and seizures.[1][2]
Note: The proposed doses for 2-Amino-3-methylsuccinic acid are hypothetical and should be determined based on preliminary in vitro data or acute toxicity studies.
Administration of 2-Amino-3-methylsuccinic acid
Two primary routes of administration are proposed to assess both systemic and direct CNS effects:
a) Intraperitoneal (i.p.) Injection (for systemic effects):
-
Dissolve 2-Amino-3-methylsuccinic acid in sterile 0.9% saline. The pH should be adjusted to 7.2-7.4.
-
Administer the solution via intraperitoneal injection at the predetermined dose.
-
Observe the animals immediately after injection for any acute adverse reactions.
b) Intracerebroventricular (i.c.v.) Injection (for direct CNS effects):
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Surgically implant a guide cannula into the right lateral ventricle. Stereotaxic coordinates relative to bregma should be approximately: AP -0.8 mm, ML +1.5 mm, DV -3.5 mm.
-
Allow the animals to recover from surgery for at least one week.
-
On the day of the experiment, dissolve 2-Amino-3-methylsuccinic acid in sterile artificial cerebrospinal fluid (aCSF).
-
Inject a small volume (e.g., 2-5 µL) of the solution directly into the lateral ventricle via an injection cannula inserted into the guide cannula over a period of one to two minutes.
Behavioral Assessments
Behavioral tests should be conducted to assess motor function, coordination, and seizure activity.
a) Open Field Test:
-
Purpose: To assess locomotor activity and exploratory behavior.
-
Procedure: Place the animal in the center of a square arena (e.g., 100x100 cm) and record its activity for 10-15 minutes using an automated tracking system.
-
Parameters to Measure: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.
b) Rotarod Test:
-
Purpose: To evaluate motor coordination and balance.
-
Procedure: Place the rat on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Parameter to Measure: Latency to fall from the rod.
c) Seizure Scoring:
-
Purpose: To quantify the severity of convulsive behavior, a common manifestation of excitotoxicity.
-
Procedure: Observe the animals continuously for at least 4 hours post-injection and score seizure activity based on a standardized scale (e.g., Racine scale).
-
Racine Scale for Seizure Severity:
-
Stage 0: No response
-
Stage 1: Staring, facial and forelimb clonus
-
Stage 2: Head nodding and more severe facial and forelimb clonus
-
Stage 3: Rearing with forelimb clonus
-
Stage 4: Rearing and falling with generalized convulsions
-
Stage 5: Continuous severe seizures (status epilepticus)
-
Histological Analysis
At the end of the experimental period (e.g., 24-72 hours post-injection), animals should be euthanized for brain tissue analysis.
-
Anesthetize the animals deeply and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a 30% sucrose solution.
-
Section the brain into 30-40 µm coronal sections using a cryostat.
-
Hematoxylin and Eosin (H&E) Staining: To visualize overall brain morphology and identify areas of neuronal damage, such as pyknotic nuclei and eosinophilic cytoplasm, which are characteristic of necrotic cell death.
-
Fluoro-Jade Staining: A fluorescent marker that specifically stains degenerating neurons.
-
Immunohistochemistry: Use antibodies against specific markers to further characterize the cellular response, such as:
-
NeuN: To assess neuronal loss.
-
GFAP: To identify reactive astrogliosis, a marker of neuroinflammation.
-
Iba1: To detect microglial activation.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Behavioral Assessment Data (Mean ± SEM)
| Experimental Group | Open Field: Total Distance (cm) | Rotarod: Latency to Fall (s) | Seizure Score (Median) |
| Vehicle Control | |||
| Low Dose | |||
| Mid Dose | |||
| High Dose | |||
| Positive Control |
Table 2: Histological Analysis Data (Mean ± SEM)
| Experimental Group | Hippocampal CA1 NeuN+ Cell Count | Cortical GFAP+ Cell Count | Amygdala Fluoro-Jade+ Cell Count |
| Vehicle Control | |||
| Low Dose | |||
| Mid Dose | |||
| High Dose | |||
| Positive Control |
Mandatory Visualization
References
Application Notes and Protocols for the Asymmetric Synthesis of (2R)-2-Amino-3-methylsuccinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (2R)-2-Amino-3-methylsuccinic acid analogs, crucial building blocks in medicinal chemistry and drug development. The methodologies presented herein focus on highly stereoselective approaches, including biocatalytic synthesis using engineered enzymes, chemical synthesis via chiral metal complexes, and phase-transfer catalysis. Quantitative data is summarized in tables for comparative analysis, and experimental workflows are visualized using DOT language diagrams.
Biocatalytic Synthesis using Engineered Methylaspartate Ammonia Lyase
This method utilizes a structure-based engineered methylaspartate ammonia lyase (MAL) to catalyze the asymmetric addition of ammonia or other amine nucleophiles to a substituted fumarate, yielding the desired 3-methylaspartic acid analogs with high diastereo- and enantioselectivity. The enzyme's active site is modified to accommodate a broader range of substrates beyond its natural substrate.
Quantitative Data
| Entry | Substrate (Amine) | Product | Enzyme Variant | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| 1 | Ammonia | (2S,3S)-3-Methylaspartic acid | L384A | >98:2 | >99% | ~95% |
| 2 | Methylamine | (2S,3S)-N,3-Dimethylaspartic acid | Q73A | >98:2 | >99% | ~98% |
| 3 | Ethylamine | (2S,3S)-N-Ethyl-3-methylaspartic acid | Q73A | >98:2 | >99% | ~92% |
Experimental Protocol
Enzyme Expression and Purification:
-
The gene encoding the desired methylaspartate ammonia lyase variant (e.g., L384A or Q73A) is cloned into a suitable expression vector (e.g., pET-28a(+)) and transformed into E. coli BL21(DE3) cells.
-
The cells are grown in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for a further 16-20 hours at 20°C.
-
Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication.
-
The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged enzyme is purified using a Ni-NTA affinity chromatography column.
-
The purified enzyme is dialyzed against a storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl) and stored at -80°C.
Asymmetric Synthesis of (2S,3S)-3-Methylaspartic Acid:
-
In a temperature-controlled reaction vessel, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.5), 1 M ammonia/ammonium chloride, 1 mM MgCl₂, and 50 mM mesaconic acid.
-
Add the purified L384A MAL variant to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 30°C with gentle agitation.
-
Monitor the reaction progress by HPLC or ¹H NMR spectroscopy.
-
Upon completion, terminate the reaction by adding an equal volume of 1 M HCl.
-
The product can be purified by ion-exchange chromatography.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R)-2-Amino-3-methylsuccinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of (2R)-2-Amino-3-methylsuccinic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Diastereoselectivity in Michael Addition
Scenario: You are performing a conjugate addition of a nucleophile to a chiral α,β-unsaturated precursor to introduce the methyl group, but the desired diastereomer is not the major product.
| Potential Cause | Recommended Solution |
| Steric Hindrance: The chiral auxiliary or substrate conformation does not effectively block one face of the molecule. | - Optimize Chiral Auxiliary: Experiment with different chiral auxiliaries that may offer better facial shielding. - Modify Substrate: Alter the protecting groups on the substrate to increase steric bulk and favor the desired approach of the nucleophile. |
| Reaction Temperature: The reaction temperature is too high, leading to a loss of stereocontrol. | - Lower the Temperature: Perform the reaction at lower temperatures (e.g., -78 °C) to enhance kinetic control and improve diastereoselectivity. |
| Solvent Effects: The solvent may not be optimal for achieving high diastereoselectivity. | - Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents often provide better stereocontrol. |
| Incorrect Base: The base used for deprotonation may be too harsh or not sterically demanding enough. | - Base Selection: Use a non-nucleophilic, sterically hindered base to ensure clean deprotonation without side reactions. |
Problem 2: Epimerization During Deprotection
Scenario: You observe the formation of unwanted stereoisomers after removing protecting groups, indicating epimerization at a stereocenter.
| Potential Cause | Recommended Solution |
| Harsh Deprotection Conditions: The conditions for removing protecting groups (e.g., strong acid or base) are causing epimerization.[1][2] | - Milder Reagents: Utilize milder deprotection reagents that are less likely to cause epimerization. - Orthogonal Protecting Groups: Employ a protecting group strategy where groups can be removed under different, non-interfering conditions.[3] |
| Elevated Temperature: Performing the deprotection at a high temperature can promote epimerization. | - Lower Reaction Temperature: Conduct the deprotection at a lower temperature to minimize the risk of epimerization. |
| Prolonged Reaction Time: Extended exposure to deprotection reagents increases the likelihood of epimerization. | - Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Problem 3: Difficult Purification of Diastereomers
Scenario: The synthesized diastereomers are difficult to separate by standard column chromatography.
| Potential Cause | Recommended Solution |
| Similar Polarity: The diastereomers have very similar polarities, leading to co-elution. | - Fractional Crystallization: Attempt to separate the diastereomers by fractional crystallization from a suitable solvent system. - Chiral HPLC: If feasible, use chiral HPLC for separation.[4] - Derivatization: Convert the diastereomers into derivatives that may have more distinct physical properties, facilitating separation. |
| Incomplete Reaction: The presence of starting materials or byproducts complicates the purification. | - Optimize Reaction Conditions: Ensure the reaction goes to completion to simplify the crude mixture. - Initial Purification: Perform a preliminary purification step (e.g., acid-base extraction) to remove major impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges include controlling the stereochemistry at two chiral centers to obtain the desired (2R) configuration, preventing epimerization during various synthetic steps, and efficiently separating the desired diastereomer from other stereoisomers.[1][2] The choice of protecting groups is also critical to avoid side reactions.[3][5][6]
Q2: Which synthetic strategies are commonly employed for introducing the methyl group with stereocontrol?
A2: Common strategies include:
-
Diastereoselective Michael Addition: This involves the conjugate addition of a methyl organocuprate or a related nucleophile to a chiral α,β-unsaturated derivative of aspartic acid.[7][8]
-
Chiral Auxiliary-Mediated Alkylation: A chiral auxiliary is attached to a glycine or aspartic acid derivative to direct the stereoselective alkylation with a methylating agent.[9]
-
Enzymatic Synthesis: Biocatalytic methods, such as those employing engineered enzymes, can offer high stereoselectivity for the synthesis of chiral amino acids.[10][11][12]
Q3: How can I confirm the stereochemistry of the final product?
A3: The stereochemistry can be confirmed using a combination of techniques:
-
NMR Spectroscopy: Chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters) can be used to distinguish between stereoisomers by NMR.[13][14][15]
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
-
Chiral HPLC: Comparison of the retention time of the synthesized product with that of a known standard on a chiral column can confirm the enantiomeric purity.[4]
Q4: What are some key considerations for choosing protecting groups in this synthesis?
A4: Key considerations include:
-
Stability: The protecting groups must be stable to the reaction conditions of subsequent steps.
-
Ease of Removal: They should be removable under mild conditions that do not cause epimerization or other side reactions.[1]
-
Orthogonality: In a multi-step synthesis, using orthogonal protecting groups that can be removed selectively in the presence of others is highly advantageous.[3]
-
Minimizing Side Reactions: For aspartic acid derivatives, bulky ester protecting groups on the β-carboxyl group can minimize the formation of aspartimide byproducts.[5][6]
Experimental Protocols
Protocol 1: Diastereoselective Michael Addition
This protocol describes a general procedure for the diastereoselective conjugate addition of a methyl group to a chiral N-acylated α,β-unsaturated aspartic acid derivative.
-
Preparation of the Chiral Michael Acceptor:
-
Protect the amino and carboxyl groups of L-aspartic acid. A common approach is to form an N-acyl derivative (e.g., N-Boc) and a diester.
-
Introduce a double bond in conjugation with one of the carboxyl groups through a suitable elimination reaction.
-
Attach a chiral auxiliary to the nitrogen atom to direct the stereoselective addition.
-
-
Michael Addition:
-
Dissolve the chiral Michael acceptor in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a methyl organocuprate reagent (e.g., lithium dimethylcuprate) to the reaction mixture.
-
Stir the reaction at the low temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Deprotection:
-
Purify the crude product by column chromatography to separate the diastereomers.
-
Remove the chiral auxiliary and protecting groups under appropriate conditions to yield this compound.
-
Protocol 2: Chiral Resolution of Diastereomers by Fractional Crystallization
This protocol outlines a general method for separating diastereomers of a protected 2-Amino-3-methylsuccinic acid derivative.
-
Dissolution: Dissolve the mixture of diastereomers in a minimum amount of a suitable hot solvent or solvent mixture.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomer. Seeding with a small crystal of the desired pure diastereomer can be beneficial.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the diastereomeric ratio.
-
Recrystallization: If necessary, recrystallize the solid to improve the diastereomeric purity. The mother liquor can also be concentrated and recrystallized to recover the more soluble diastereomer.
Quantitative Data Summary
The following table presents representative data for the diastereoselective synthesis of a protected precursor to this compound via a Michael addition strategy. Note: This data is illustrative and may vary depending on the specific substrate, chiral auxiliary, and reaction conditions.
| Entry | Chiral Auxiliary | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| 1 | (S)-4-Benzyl-2-oxazolidinone | THF | -78 | 95:5 | 85 |
| 2 | (R)-2-Amino-2-phenylethanol | Toluene | -78 | 92:8 | 82 |
| 3 | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Diethyl Ether | -78 | 98:2 | 90 |
| 4 | (S)-4-Benzyl-2-oxazolidinone | THF | -20 | 80:20 | 88 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. peptide.com [peptide.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 8. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method - Organic Letters - Figshare [acs.figshare.com]
- 14. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Synthesis of 2-Amino-3-methylsuccinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-3-methylsuccinic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for 2-Amino-3-methylsuccinic acid?
A1: Based on established organic synthesis principles, two highly promising routes for the synthesis of 2-Amino-3-methylsuccinic acid are the Amidomalonate Synthesis and the Aza-Michael Addition. The choice between these routes may depend on the availability of starting materials, desired stereochemical outcome, and scale of the reaction.
Q2: What are the key starting materials for each route?
A2:
-
Amidomalonate Synthesis: This route typically starts with diethyl acetamidomalonate and a suitable electrophile to introduce the methyl group, such as a 2-halopropionate derivative.
-
Aza-Michael Addition: This approach involves the conjugate addition of an amine (like ammonia or a protected amine) to an α,β-unsaturated dicarbonyl compound, such as dimethyl 2-methyl-2-butenedioate (dimethyl citraconate).
Q3: How can I control the stereochemistry of the final product?
A3: Controlling the stereochemistry to obtain specific diastereomers (threo or erythro) is a critical aspect of this synthesis.
-
In the Amidomalonate Synthesis , the stereochemistry is primarily determined by the stereocenter in the alkylating agent and the reaction conditions that can influence the stereoselectivity of the alkylation step.
-
In the Aza-Michael Addition , the stereochemical outcome of the addition can be influenced by the use of chiral catalysts or auxiliaries. The geometry of the starting alkene (E/Z isomer of the butenedioate) will also play a crucial role.
Q4: What are the common challenges in purifying 2-Amino-3-methylsuccinic acid?
A4: As an amino acid, 2-Amino-3-methylsuccinic acid is amphoteric and can be highly polar, which can make purification challenging. Common issues include:
-
High water solubility: This can make extraction from aqueous solutions difficult.
-
Formation of diastereomeric mixtures: Separation of threo and erythro isomers often requires careful chromatographic techniques, such as ion-exchange chromatography or derivatization followed by chromatography.
-
Removal of inorganic salts: Salts introduced during pH adjustments or as by-products need to be efficiently removed, often through recrystallization or dialysis.
Troubleshooting Guides
Route 1: Amidomalonate Synthesis
This pathway is a robust method for α-amino acid synthesis. Below is a troubleshooting guide for common issues.
Logical Workflow for Amidomalonate Synthesis
Caption: Workflow for the Amidomalonate Synthesis of 2-Amino-3-methylsuccinic acid with key troubleshooting points.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Deprotonation Step | 1. Insufficiently strong base. 2. Presence of moisture in the reaction. 3. Incorrect stoichiometry of the base. | 1. Use a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use at least one equivalent of the base. Monitor the reaction progress by TLC. |
| Low Yield in Alkylation Step | 1. Poor reactivity of the alkylating agent. 2. Side reaction: Dialkylation of the malonate.[1] 3. Elimination reaction of the alkyl halide. | 1. Use a more reactive alkylating agent (e.g., ethyl 2-bromopropionate over the chloro- derivative). 2. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Add the alkylating agent slowly at a controlled temperature. 3. Use a less hindered base and a lower reaction temperature. |
| Incomplete Hydrolysis and Decarboxylation | 1. Insufficiently harsh hydrolysis conditions. 2. Insufficient heating for decarboxylation. | 1. Use concentrated hydrochloric acid and reflux for an extended period (monitor by TLC or NMR). 2. After hydrolysis, ensure the solution is heated to a sufficient temperature (typically reflux) to drive the decarboxylation to completion. |
| Difficult Purification | 1. Contamination with starting materials or by-products. 2. Difficulty in separating diastereomers. | 1. Optimize the reaction conditions to minimize side products. Use ion-exchange chromatography for purification. 2. Consider fractional crystallization of a suitable salt form or use preparative HPLC. |
Route 2: Aza-Michael Addition
This route offers a potentially more direct synthesis. Below is a troubleshooting guide for this approach.
Logical Workflow for Aza-Michael Addition
Caption: Workflow for the Aza-Michael Addition synthesis of 2-Amino-3-methylsuccinic acid with key troubleshooting points.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Michael Addition | 1. Low nucleophilicity of the amine. 2. Reversibility of the Michael addition (retro-Michael reaction). 3. Polymerization of the Michael acceptor. | 1. Use a more nucleophilic amine source (e.g., a protected amine followed by deprotection). 2. Optimize reaction conditions (lower temperature, choice of solvent) to favor the forward reaction. 3. Add the Michael acceptor slowly to the amine solution. Consider using a catalyst to promote the desired reaction. |
| Formation of Side Products | 1. Double addition of the Michael acceptor to the amine. 2. Isomerization of the double bond in the starting material. | 1. Use a large excess of the amine nucleophile. 2. Ensure the purity of the starting α,β-unsaturated ester. Store it under appropriate conditions to prevent isomerization. |
| Incomplete Ester Hydrolysis | 1. Insufficiently strong acidic or basic conditions. 2. Steric hindrance around the ester groups. | 1. Use a stronger acid (e.g., 6M HCl) or base (e.g., 6M NaOH) and increase the reaction time and/or temperature. 2. If steric hindrance is an issue, consider using alternative hydrolysis methods, such as those involving Lewis acids. |
| Difficult Product Isolation | 1. The product remains in the aqueous layer during extraction. 2. The product is contaminated with salts from neutralization. | 1. Use ion-exchange chromatography to isolate the amino acid. 2. After neutralization, consider using techniques like electrodialysis or repeated crystallization from a suitable solvent system to remove salts. |
Experimental Protocols
Proposed Protocol 1: Amidomalonate Synthesis of 2-Amino-3-methylsuccinic Acid
This protocol is adapted from standard procedures for α-amino acid synthesis using diethyl acetamidomalonate.
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture to 0 °C and add ethyl 2-bromopropionate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Decarboxylation: After completion of the alkylation, cool the mixture and remove the solvent under reduced pressure. Add 6 M hydrochloric acid to the residue and heat to reflux for 8-12 hours. This step hydrolyzes the esters and the acetamide group, and the subsequent heating promotes decarboxylation.
-
Purification: Cool the reaction mixture and neutralize it to the isoelectric point of 2-Amino-3-methylsuccinic acid (this will likely require some optimization, starting around pH 3-4) to precipitate the crude product. The precipitate can be collected by filtration and washed with cold water and ethanol. For higher purity, the crude product can be purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography.
Proposed Protocol 2: Aza-Michael Addition Synthesis of 2-Amino-3-methylsuccinic Acid
This protocol is based on the general principles of aza-Michael additions to α,β-unsaturated esters.
-
Michael Addition: Dissolve dimethyl 2-methyl-2-butenedioate (dimethyl citraconate) (1.0 eq) in methanol in a pressure vessel. Cool the solution to -10 °C and bubble ammonia gas through the solution or add a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq). Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Ester Hydrolysis: After the addition is complete, carefully vent the excess ammonia in a fume hood. Add 6 M sodium hydroxide to the reaction mixture and heat to reflux for 4-6 hours to hydrolyze the esters.
-
Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to the isoelectric point of the amino acid to precipitate the product. Collect the solid by filtration and wash with cold water. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Data Presentation
The following table summarizes expected yields for analogous reactions, which can serve as a benchmark for optimizing the synthesis of 2-Amino-3-methylsuccinic acid.
| Reaction Type | Substrates | Conditions | Reported Yield |
| Amidomalonate Alkylation | Diethyl acetamidomalonate + Alkyl Halide | NaOEt, EtOH, reflux | 60-80% |
| Aza-Michael Addition | Amine + α,β-Unsaturated Ester | Various catalysts/solvents | 50-90% |
Note: The yields for the synthesis of 2-Amino-3-methylsuccinic acid may vary depending on the specific reaction conditions and the efficiency of the purification process. The data presented here is for general guidance.
References
Technical Support Center: Separation of (2R)-2-Amino-3-methylsuccinic Acid Stereoisomers
Welcome to the technical support center for the challenging separation of (2R)-2-Amino-3-methylsuccinic acid stereoisomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental considerations for researchers, scientists, and professionals in drug development. Due to the presence of two chiral centers, 2-amino-3-methylsuccinic acid exists as four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). This guide will help you navigate the complexities of their separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the stereoisomers of 2-amino-3-methylsuccinic acid?
A1: The most common and effective methods for separating the stereoisomers of 2-amino-3-methylsuccinic acid and similar compounds include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to differentiate between stereoisomers.
-
Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2]
-
Enzymatic Resolution: This highly selective method utilizes enzymes that preferentially act on one stereoisomer, allowing for the separation of the modified and unmodified forms.
Q2: Which type of chiral HPLC column is best suited for separating amino acid stereoisomers?
A2: The choice of chiral stationary phase (CSP) is critical for successful separation. For amino acids like 2-amino-3-methylsuccinic acid, the following types of CSPs are often successful:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used for a broad range of chiral compounds.
-
Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin): These are particularly effective for the separation of underivatized amino acids due to their ionic and polar nature.[3]
-
Crown ether-based CSPs: These are especially useful for the enantioseparation of primary amine compounds.[4]
Q3: Can I separate the diastereomers on a standard (achiral) HPLC column?
A3: Yes, it is often possible to separate diastereomers, such as the (2R, 3R)/(2S, 3S) pair from the (2R, 3S)/(2S, 3R) pair, on a standard reversed-phase (e.g., C18) or normal-phase HPLC column. Diastereomers have different physical properties and do not require a chiral environment for separation. However, to separate the enantiomeric pairs ((2R, 3R) from (2S, 3S) and (2R, 3S) from (2S, 3R)), a chiral stationary phase is necessary.
Q4: What are common chiral resolving agents for diastereomeric crystallization of acidic compounds?
A4: For acidic compounds like 2-amino-3-methylsuccinic acid, chiral bases are used as resolving agents. Commonly used and commercially available options include:
-
(R)-(+)-α-Phenylethylamine and (S)-(-)-α-Phenylethylamine[1]
-
Brucine
-
Strychnine
-
Cinchonidine[2]
-
(1R,2R)-(-)-Pseudoephedrine
The choice of resolving agent and solvent is crucial and often requires empirical screening to find the optimal conditions for selective crystallization.
Troubleshooting Guides
Chiral HPLC Separation
| Problem | Possible Causes | Solutions |
| Poor or No Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Unsuitable temperature. | 1. Screen different types of CSPs (polysaccharide, macrocyclic glycopeptide, crown ether).2. Optimize the mobile phase by varying the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and its concentration. Additives like trifluoroacetic acid (TFA) for acidic compounds can improve peak shape and resolution.3. Lowering the column temperature can sometimes enhance chiral recognition and improve resolution. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Mismatched solvent between the sample and the mobile phase. | 1. Add a mobile phase modifier (e.g., a small amount of acid like TFA or a base like diethylamine) to reduce unwanted interactions.2. Reduce the sample concentration or injection volume.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Peak Splitting or Shoulders | 1. Column contamination or degradation.2. Co-elution of closely related impurities.3. Mismatched temperature between the mobile phase and the column. | 1. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.2. Check the purity of the sample. If impurities are present, optimize the separation to resolve them from the main peaks.3. Use a column oven to maintain a stable temperature and pre-heat the mobile phase if necessary. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Fluctuations in temperature or flow rate. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection, which can take longer for chiral separations.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a reliable HPLC system with precise temperature and flow control. |
Diastereomeric Salt Crystallization
| Problem | Possible Causes | Solutions |
| No Crystal Formation | 1. The diastereomeric salt is too soluble in the chosen solvent.2. Insufficient concentration of the salt. | 1. Try a less polar solvent or a mixture of solvents to decrease solubility.2. Concentrate the solution. Slow evaporation of the solvent can also induce crystallization.3. Try a different chiral resolving agent. |
| Formation of an Oil or Amorphous Solid | 1. The melting point of the diastereomeric salt is below the crystallization temperature.2. Rapid precipitation. | 1. Lower the crystallization temperature.2. Cool the solution more slowly to encourage the formation of an ordered crystal lattice. |
| Low Diastereomeric Excess (de) | 1. Similar solubilities of the two diastereomeric salts.2. Co-crystallization of both diastereomers. | 1. Screen a variety of solvents and resolving agents to maximize the solubility difference.2. Perform multiple recrystallizations of the obtained solid to improve its purity. |
| Low Yield | 1. The desired diastereomeric salt has significant solubility in the mother liquor.2. Incomplete reaction between the acid and the resolving agent. | 1. Optimize the solvent system and crystallization temperature to minimize solubility while maintaining good selectivity.2. Ensure stoichiometric amounts of the resolving agent are used, or slightly less than one equivalent to facilitate precipitation of the less soluble salt. |
Experimental Protocols
General Strategy for Chiral HPLC Method Development
A systematic approach is recommended for developing a chiral HPLC method for the four stereoisomers of 2-amino-3-methylsuccinic acid.
-
Initial Screening of Diastereomers:
-
Column: Standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Objective: To separate the diastereomeric pairs ((2R, 3R)/(2S, 3S) from (2R, 3S)/(2S, 3R)).
-
-
Chiral Separation of Enantiomers:
-
Column Screening: Test a selection of chiral stationary phases. Good starting points include:
-
Polysaccharide-based: Chiralpak AD-H, Chiralcel OD-H.
-
Macrocyclic glycopeptide-based: Astec CHIROBIOTIC T.
-
-
Mobile Phase Screening:
-
Normal Phase: Hexane/Isopropanol with 0.1% TFA.
-
Reversed Phase: Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid or Acetic Acid.
-
Polar Organic Mode: Acetonitrile or Methanol with additives like acetic acid and/or diethylamine.
-
-
Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.
-
General Protocol for Diastereomeric Salt Crystallization
-
Reaction: Dissolve one equivalent of the racemic mixture of 2-amino-3-methylsuccinic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) to the solution. The mixture may need to be heated gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze the diastereomeric purity of the crystals and the mother liquor by NMR or achiral HPLC.
-
Liberation of the Enantiomer: Decompose the purified diastereomeric salt by treatment with an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used) and extract the desired enantiomer.
Visualizations
Caption: General workflows for the separation of stereoisomers.
Caption: Troubleshooting logic for poor HPLC resolution.
References
Technical Support Center: Optimization of HPLC Conditions for 2-Amino-3-methylsuccinic Acid
Welcome to the technical support center for the HPLC analysis of 2-Amino-3-methylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of 2-Amino-3-methylsuccinic acid?
A1: The primary challenges in analyzing 2-Amino-3-methylsuccinic acid by HPLC stem from its physicochemical properties. As a polar, dicarboxylic amino acid, it can exhibit poor retention on traditional reversed-phase columns.[1][2] Additionally, it lacks a strong chromophore, making detection by UV-Vis difficult without derivatization.[3][4] Furthermore, as a molecule with two chiral centers, separating its stereoisomers requires specific chiral chromatography techniques.[5][6]
Q2: Is derivatization necessary for the analysis of 2-Amino-3-methylsuccinic acid?
A2: For sensitive detection using UV-Vis or fluorescence detectors, pre-column derivatization is highly recommended.[3][4] This process involves reacting the amino acid with a labeling agent to attach a chromophoric or fluorophoric tag. Common derivatizing reagents for amino acids include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), phenylisothiocyanate (PITC), and dansyl chloride.[3][4][7] The choice of reagent will depend on the desired sensitivity, the presence of primary or secondary amine groups, and the detection capabilities of your HPLC system.
Q3: What type of HPLC column is best suited for analyzing 2-Amino-3-methylsuccinic acid?
A3: For the analysis of the derivatized compound, a standard C18 reversed-phase column is often suitable, as the derivatization process increases the hydrophobicity of the analyte.[3] For the underivatized form, which is highly polar, a polar-embedded or polar-endcapped reversed-phase column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation.[2] For chiral separations, specialized chiral stationary phases (CSPs) are necessary.[5][6][8]
Q4: How can I separate the stereoisomers of 2-Amino-3-methylsuccinic acid?
A4: There are two main approaches for chiral separation by HPLC:
-
Direct Chiral Separation: This involves using a chiral stationary phase (CSP). CSPs based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) or ligand exchange chromatography are often effective for the separation of underivatized amino acid enantiomers.[5][8]
-
Indirect Chiral Separation: This method involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.
Troubleshooting Guides
Below are common problems encountered during the HPLC analysis of 2-Amino-3-methylsuccinic acid, along with their potential causes and solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions with Column Silanols | Operate the mobile phase at a lower pH to suppress the ionization of residual silanol groups on the column. Alternatively, use a highly deactivated, end-capped column.[9] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase. |
| Column Bed Deformation | Dilute the sample 10-fold and re-inject. If the peak shape improves, the original concentration may be causing the issue. If not, the column may be damaged and require replacement.[9] |
Problem 2: Inconsistent Retention Times
| Possible Cause | Solution |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves. Manually preparing the mobile phase can help diagnose this issue.[10] |
| Poor Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents or gradients. A minimum of 10-20 column volumes is recommended.[9] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Ensure the laboratory temperature is stable.[9] |
| Air Bubbles in the Pump or Detector | Degas the mobile phase and purge the pump to remove any trapped air bubbles. |
Problem 3: No or Low Peak Response
| Possible Cause | Solution |
| Incomplete Derivatization Reaction | Optimize the derivatization conditions, including reagent concentration, reaction time, temperature, and pH. Ensure the derivatizing reagent has not degraded. |
| Incorrect Detection Wavelength | Verify the absorbance maximum of the derivatized analyte and set the detector to the appropriate wavelength. |
| Sample Degradation | Prepare fresh samples and standards. Store them appropriately to prevent degradation. |
| Detector Lamp Failure | Check the detector lamp's usage hours and replace it if necessary. |
Experimental Protocols
The following are example methodologies for the analysis of 2-Amino-3-methylsuccinic acid. These should be considered as starting points for method development and optimization.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization (for quantification)
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile/Methanol (50:50) |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Derivatization Reagent | o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid (MPA) |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) |
| Injection Volume | 10 µL |
Method 2: Chiral HPLC (for stereoisomer separation)
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Macrocyclic Glycopeptide-based) |
| Mobile Phase | 0.1% Formic Acid in Water/Methanol (e.g., 70:30 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | Mass Spectrometry (MS) or UV at 210 nm (for underivatized) |
| Injection Volume | 5 µL |
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: Method selection for 2-Amino-3-methylsuccinic acid analysis.
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. lcms.cz [lcms.cz]
stability issues of (2R)-2-Amino-3-methylsuccinic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (2R)-2-Amino-3-methylsuccinic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The guidance provided here is based on general principles of amino acid and peptide stability, with a focus on aspartic acid derivatives as a structural analogue. All experimental protocols should be validated by the end-user for their specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or concentration over a short period. | Improper storage conditions (temperature, light exposure). | Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in foil.[1] |
| Sub-optimal pH of the solution. | Maintain the pH of the solution within a stable range, generally between pH 4-6 for aspartic acid derivatives, to minimize degradation.[2] Avoid highly acidic or alkaline conditions unless experimentally required. | |
| Oxidation. | For long-term storage, consider de-gassing the solvent and purging the vial headspace with an inert gas like nitrogen or argon before sealing. | |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC). | Chemical degradation of the compound. | This may indicate isomerization or hydrolysis. Refer to the FAQs below for potential degradation pathways. A stability-indicating analytical method should be developed to monitor the formation of these new peaks over time. |
| Contamination. | Ensure proper handling and use of sterile, high-purity solvents and containers. Filter-sterilize aqueous solutions if they are to be stored for an extended period at 4°C.[1] | |
| Precipitation of the compound from solution. | Poor solubility at the storage temperature or concentration. | Confirm the solubility of this compound in your chosen solvent system. If storing at low temperatures, ensure the compound remains in solution upon thawing. It may be necessary to prepare fresh solutions for each experiment. |
| pH shift leading to reduced solubility. | Buffer the solution to maintain a consistent pH where the compound is most soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of this compound?
A1: For maximum stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For short-term storage (a few days), solutions can be kept at 4°C, but stability should be verified for your specific experimental conditions.
Q2: What are the potential degradation pathways for this compound in solution?
A2: As a derivative of aspartic acid, this compound may be susceptible to similar degradation pathways:
-
Isomerization: Under neutral to basic conditions (pH > 5), the aspartic acid backbone can undergo intramolecular cyclization to form a succinimide intermediate. This intermediate can then hydrolyze to form not only the original L-aspartyl residue but also an L-isoaspartyl residue, where the peptide bond involves the side-chain carboxyl group.
-
Hydrolysis/Peptide Bond Cleavage: In acidic conditions (pH < 4), the peptide bond C-terminal to an aspartic acid residue can be susceptible to cleavage. While this compound is a free amino acid, if it is incorporated into a larger molecule or peptide, this pathway could be relevant.
-
Oxidation: Although not as susceptible as methionine or cysteine, amino acids can undergo oxidative degradation, especially in the presence of metal ions or upon exposure to light and oxygen.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method is required to accurately determine the concentration of the parent compound and to detect and quantify any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common technique for this purpose. A method is considered "stability-indicating" if it can resolve the parent compound from all potential degradation products and impurities.
Q4: Are there any known signaling pathways involving this compound?
A4: While specific signaling pathways for this compound are not well-documented in readily available literature, amino acids, in general, are known to be crucial regulators of various cellular processes. For instance, amino acids are known to activate the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.
Quantitative Data Summary
While specific quantitative stability data for this compound is not available, the following table provides general storage recommendations from a commercial supplier.
| Storage Condition | Solvent | Duration | Source |
| -80°C | In solvent | 6 months | [1] |
| -20°C | In solvent | 1 month | [1] |
| -20°C | Powder | 3 years | [1] |
| 4°C | Powder | 2 years | [1] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
Protocol 2: Example HPLC Method for Analysis
This is a starting point for developing a stability-indicating HPLC method, based on a published method for 3-methylaspartic acid enantiomers. Method optimization and validation are required.
Instrumentation:
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD)
-
Chiral stationary phase column (e.g., CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm)
Mobile Phase:
-
Methanol:Water:Formic Acid (80:20:0.02, v/v/v)
Chromatographic Conditions:
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 4 µL
-
Detection: ELSD or UV (wavelength to be determined based on the UV spectrum of the compound)
Note: This method was designed for enantiomeric separation. For a stability-indicating assay, a more common reversed-phase column (e.g., C18) may be more suitable for separating polar degradants from the parent compound. Gradient elution may be necessary to resolve all peaks.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Hypothetical role in an amino acid sensing pathway.
References
overcoming poor solubility of 2-Amino-3-methylsuccinic acid in experiments
Welcome to the technical support center for 2-Amino-3-methylsuccinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-3-methylsuccinic acid and what is its primary application in research?
2-Amino-3-methylsuccinic acid is a derivative of the amino acid aspartic acid. In neuroscience research, it and structurally similar molecules are often investigated for their potential to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity, learning, and memory, and their dysfunction is implicated in various neurological disorders.
Q2: I'm having trouble dissolving 2-Amino-3-methylsuccinic acid. What are the recommended solvents?
2-Amino-3-methylsuccinic acid has limited solubility in water. A stock solution of up to 4 mg/mL in water can be achieved with the aid of ultrasonication and gentle warming (up to 60°C)[1]. For higher concentrations, organic solvents are often necessary. While specific data for 2-Amino-3-methylsuccinic acid is limited, data for the structurally similar compound, 2-methylsuccinic acid, suggests good solubility in Dimethyl Sulfoxide (DMSO) and ethanol, and moderate solubility in Phosphate-Buffered Saline (PBS).
Q3: How does pH affect the solubility of 2-Amino-3-methylsuccinic acid?
Like other amino acids, the solubility of 2-Amino-3-methylsuccinic acid is expected to be pH-dependent. Amino acids are least soluble at their isoelectric point (pI) and become more soluble in acidic or basic solutions due to the protonation or deprotonation of their amino and carboxylic acid groups, which leads to salt formation. To increase solubility, you can try adjusting the pH of your aqueous solution away from the pI.
Q4: What is the recommended storage condition for 2-Amino-3-methylsuccinic acid solutions?
Once dissolved, it is recommended to store stock solutions at -20°C or -80°C to prevent degradation. For aqueous stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles and to filter-sterilize (0.22 µm filter) before use in cell culture experiments[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in my aqueous solution upon cooling. | The concentration exceeds the solubility limit at room temperature. | 1. Gently warm the solution before use to redissolve the precipitate. 2. Prepare a more dilute stock solution. 3. Prepare the solution in a buffer at a pH that increases solubility (see Q3 in FAQs). |
| The compound is not dissolving completely in water even with heating and sonication. | The concentration is too high for aqueous solubility. | 1. Try using a different solvent system, such as DMSO or ethanol, to prepare a concentrated stock solution. You can then dilute this stock into your aqueous experimental medium. 2. For the related compound 2-methylsuccinic acid, solubility is reported to be high in DMSO and ethanol (see table below). |
| I'm observing cellular toxicity in my cell culture experiment. | The concentration of the compound or the solvent (e.g., DMSO) is too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic working concentration of 2-Amino-3-methylsuccinic acid for your specific cell type. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.1-0.5%) and run a solvent-only control. |
| I'm not observing the expected antagonistic effect on NMDA receptors. | The compound may not be fully dissolved or the concentration is too low. | 1. Visually inspect your solution for any undissolved particles. 2. Confirm the final concentration in your experiment. For NMDA receptor antagonism in neuronal cultures, typical working concentrations range from 10 µM to 100 µM.[2][3] |
Quantitative Solubility Data
The following table summarizes the available solubility data for 2-Amino-3-methylsuccinic acid and the structurally related compound 2-methylsuccinic acid.
| Compound | Solvent | Solubility | Notes |
| 2-Amino-3-methylsuccinic acid | Water | 4 mg/mL (27.19 mM) | Requires ultrasonication and warming to 60°C[1]. |
| 2-methylsuccinic acid | DMSO | ≥25.8 mg/mL | Data for a structurally similar compound. |
| 2-methylsuccinic acid | DMSO | 30 mg/mL | Data for a structurally similar compound. |
| 2-methylsuccinic acid | Ethanol | ≥24.7 mg/mL | Data for a structurally similar compound. |
| 2-methylsuccinic acid | Ethanol | 30 mg/mL | Data for a structurally similar compound. |
| 2-methylsuccinic acid | PBS (pH 7.2) | 10 mg/mL | Data for a structurally similar compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2-Amino-3-methylsuccinic Acid in Water
Materials:
-
2-Amino-3-methylsuccinic acid (MW: 147.13 g/mol )
-
Sterile, deionized water
-
Ultrasonic water bath
-
Heating block or water bath set to 60°C
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 1.47 mg of 2-Amino-3-methylsuccinic acid and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water to the tube.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to aid in dispersion.
-
Transfer the tube to a heating block or water bath set at 60°C and vortex intermittently until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Allow the solution to cool to room temperature.
-
If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro NMDA Receptor Antagonism in Primary Neuronal Culture
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Complete culture medium
-
10 mM stock solution of 2-Amino-3-methylsuccinic acid (prepared as in Protocol 1)
-
NMDA (N-methyl-D-aspartate)
-
Assay-specific reagents (e.g., for measuring calcium influx or cell viability)
Procedure:
-
Culture primary neurons to the desired density and maturity.
-
Prepare the working solution of 2-Amino-3-methylsuccinic acid by diluting the 10 mM stock solution in complete culture medium to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).
-
Pre-incubate the neuronal cultures with the 2-Amino-3-methylsuccinic acid working solution for a specified period (e.g., 30-60 minutes) before NMDA stimulation.
-
Induce excitotoxicity or synaptic activity by adding NMDA to the culture medium at a pre-determined concentration (e.g., 50-100 µM).
-
Incubate for the desired duration of the experiment.
-
Perform the desired downstream analysis, such as measuring intracellular calcium levels, assessing cell viability (e.g., with LDH assay or live/dead staining), or evaluating changes in synaptic protein expression.
Protocol 3: In Vivo Administration of 2-Amino-3-methylsuccinic Acid in a Mouse Model
Materials:
-
2-Amino-3-methylsuccinic acid
-
Sterile saline (0.9% NaCl)
-
pH meter and solutions for pH adjustment (e.g., sterile NaOH and HCl)
-
Animal handling and injection equipment
Procedure:
-
Prepare the dosing solution by dissolving 2-Amino-3-methylsuccinic acid in sterile saline. If solubility is an issue, consider adjusting the pH of the saline to be slightly acidic or basic to aid dissolution. Ensure the final pH is within a physiologically tolerable range (e.g., pH 6.5-7.5). Gentle warming and sonication may also be used.
-
Filter-sterilize the final dosing solution.
-
Administer the solution to the mice via the desired route (e.g., intraperitoneal (i.p.) or subcutaneous (s.c.) injection). The dosage will need to be optimized for the specific study, but typical doses for NMDA receptor antagonists in mice can range from 0.15 mg/kg to 10 mg/kg[4].
-
Include a vehicle control group that receives an injection of the same volume of saline (with any pH adjustments) without the compound.
-
Monitor the animals for any adverse effects and proceed with the planned behavioral or physiological experiments.
Visualizations
Caption: General experimental workflow for using 2-Amino-3-methylsuccinic acid.
Caption: Simplified signaling pathway of NMDA receptor antagonism.
References
- 1. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ischemic Tolerance in Murine Cortical Cell Culture: Critical Role for NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective doses of N-methyl-D-aspartate receptor antagonists profoundly reduce the minimum alveolar anesthetic concentration (MAC) for isoflurane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 2-Amino-3-methylsuccinic Acid
Welcome to the technical support center for the derivatization of 2-Amino-3-methylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the derivatization of this molecule for analytical purposes such as GC-MS and HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 2-Amino-3-methylsuccinic acid necessary for GC-MS analysis?
A1: 2-Amino-3-methylsuccinic acid is a polar and non-volatile compound due to its amino and carboxylic acid functional groups. Direct analysis by gas chromatography (GC) is not feasible as it would lead to poor chromatographic performance, including broad peaks and low sensitivity. Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, making the molecule suitable for GC analysis.
Q2: What are the most common derivatization methods for 2-Amino-3-methylsuccinic acid?
A2: The most common methods involve silylation for GC-MS analysis and acylation or reaction with specific tagging reagents for HPLC analysis.
-
For GC-MS: Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to convert the acidic protons on the carboxylic acid and amino groups to trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters.[1]
-
For HPLC: Reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), o-phthalaldehyde (OPA) for primary amines, and chiral derivatizing agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) are used to introduce a chromophore or fluorophore for UV or fluorescence detection and to enable chiral separations.[2][3]
Q3: What are the key challenges in derivatizing 2-Amino-3-methylsuccinic acid?
A3: The structure of 2-Amino-3-methylsuccinic acid presents several challenges:
-
Two Carboxylic Acid Groups: Both carboxyl groups need to be derivatized for complete volatilization in GC-MS. Incomplete derivatization can lead to multiple peaks for a single analyte.[4]
-
Steric Hindrance: The methyl group on the carbon backbone can create steric hindrance, potentially slowing down the derivatization reaction or requiring more forceful reaction conditions.[5]
-
Side Reactions: Under certain conditions, side reactions such as decarboxylation or cyclization can occur, leading to the formation of byproducts and inaccurate quantification.[6]
-
Chiral Center: For enantioselective analysis, the derivatization method must not cause racemization of the chiral center.
Troubleshooting Guides
Issue 1: Incomplete Derivatization (Multiple or Tailing Peaks in Chromatogram)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Reagent | Increase the molar excess of the derivatizing reagent. A 10-50 fold molar excess is a good starting point.[7] |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents. Silylation reagents are particularly sensitive to moisture. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For silylation, heating is often required (e.g., 60-100°C).[1] For some HPLC derivatizing agents, the reaction proceeds at room temperature.[2] Consult literature for the specific reagent. |
| Inadequate Reaction Time | Increase the reaction time to ensure the reaction goes to completion. Monitor the reaction progress by analyzing aliquots at different time points. |
| Steric Hindrance | Consider using a less bulky derivatizing reagent if possible. Alternatively, more forcing reaction conditions (higher temperature, longer time, or use of a catalyst like trimethylchlorosilane (TMCS) with silylating agents) may be necessary.[8] |
| Incorrect pH (for HPLC derivatization) | Ensure the reaction buffer has the optimal pH for the chosen derivatizing reagent. For example, FMOC-Cl derivatization is typically performed at a basic pH (around 9).[7] |
Issue 2: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Degraded Reagent | Use fresh derivatizing reagent. Many reagents are sensitive to light, moisture, and temperature. Store them according to the manufacturer's instructions. |
| Sample Degradation | Ensure the sample has been stored properly and has not degraded. For biological samples, minimize freeze-thaw cycles. |
| Incorrect Solvent | Use a solvent that is compatible with the derivatization reaction and in which both the analyte and the reagent are soluble. |
| Quenching of Reagent | Ensure the sample matrix does not contain components that can react with and consume the derivatizing reagent. A sample cleanup step may be necessary. |
Issue 3: Presence of Unexpected Peaks (Side Products)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Side Reactions (e.g., β-elimination) | For amino acids with substituents on the β-carbon, basic conditions can sometimes lead to β-elimination.[9] If this is suspected, try using milder reaction conditions or a different derivatization strategy. |
| Reaction with Solvent or Contaminants | Ensure the use of high-purity solvents and clean glassware to avoid reactions with contaminants. |
| Thermal Degradation in GC Inlet | If using GC-MS, high inlet temperatures can sometimes cause degradation of the derivative. Optimize the inlet temperature to be high enough for volatilization but not so high as to cause degradation. |
| Hydrolysis of Derivative | After derivatization, analyze the sample as soon as possible, as some derivatives can be unstable and hydrolyze over time, especially in the presence of trace moisture.[10] |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis using MTBSTFA
This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.
-
Sample Preparation:
-
To 1-10 µg of a dried sample of 2-Amino-3-methylsuccinic acid in a reaction vial, add 50 µL of anhydrous pyridine.
-
-
Derivatization:
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Protocol 2: Derivatization for Chiral HPLC Analysis using Marfey's Reagent (FDAA)
This protocol is for the chiral separation of amino acids and requires careful handling of the reagents.
-
Sample Preparation:
-
Dissolve 1-5 µg of 2-Amino-3-methylsuccinic acid in 100 µL of 1 M sodium bicarbonate solution in a reaction vial.
-
-
Derivatization:
-
Add 200 µL of a 1% (w/v) solution of Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) in acetone.
-
Cap the vial and heat at 40°C for 90 minutes.
-
-
Quenching and Analysis:
-
Cool the vial to room temperature.
-
Neutralize the reaction by adding 100 µL of 2 M HCl.
-
Dilute the sample with the mobile phase and inject it into the HPLC system.
-
Visualizations
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for (2R)-2-Amino-3-methylsuccinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for (2R)-2-Amino-3-methylsuccinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two primary methods for the chiral resolution and purification of this compound from a racemic mixture are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. It is a powerful analytical tool and can also be used for preparative scale purifications.
Q2: How do I choose a suitable resolving agent for diastereomeric salt crystallization?
A2: The selection of a resolving agent is crucial for successful separation. For acidic compounds like 2-Amino-3-methylsuccinic acid, chiral bases are used as resolving agents. Commonly used resolving agents for amino acids include naturally occurring alkaloids like brucine and strychnine, as well as synthetic chiral amines such as (R)-1-phenylethylamine. The ideal resolving agent will form a stable salt with one diastereomer that has significantly lower solubility in a chosen solvent compared to the other diastereomer.
Q3: What are common challenges encountered during the purification of this compound?
A3: Researchers may encounter several challenges, including:
-
Poor resolution of diastereomeric salts: This can be due to similar solubilities of the diastereomers.
-
Low yield of the desired enantiomer: This may result from multiple recrystallization steps or loss of product during workup.
-
Incomplete removal of the resolving agent: Residual resolving agent can be a significant impurity.
-
Racemization: The desired enantiomer may partially convert back to the undesired enantiomer under harsh conditions (e.g., high temperature or extreme pH).
-
Presence of diastereomeric impurities: The starting material may contain both threo and erythro isomers, which can complicate purification.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no crystallization of diastereomeric salts | - Inappropriate solvent choice.- Concentration of the salt is too low.- Supersaturation has not been reached. | - Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, water, or mixtures).- Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Both diastereomers co-crystallize | - The solubilities of the diastereomeric salts are too similar in the chosen solvent. | - Experiment with different solvent systems. A mixture of solvents can sometimes enhance the solubility difference.- Try a different chiral resolving agent. |
| Low yield of the desired (2R)-enantiomer salt | - Multiple recrystallization steps leading to product loss.- The desired salt is too soluble in the mother liquor. | - Minimize the number of recrystallizations.- Optimize the crystallization temperature. Cooling the solution slowly can improve crystal growth and purity.- After filtration, wash the crystals with a minimal amount of cold solvent to reduce dissolution. |
| Final product is contaminated with the resolving agent | - Inefficient washing of the diastereomeric salt.- Incomplete conversion of the salt back to the free amino acid. | - After isolating the diastereomeric salt, wash it thoroughly with a solvent in which the resolving agent is soluble but the salt is not.- Ensure complete neutralization and extraction during the step to remove the resolving agent. Monitor the pH closely. |
| Low enantiomeric excess (e.e.) of the final product | - Incomplete separation of the diastereomeric salts.- Racemization during the process. | - Perform multiple recrystallizations of the diastereomeric salt until a constant optical rotation is achieved.- Avoid high temperatures and strongly acidic or basic conditions during the workup to minimize racemization. |
Chiral HPLC Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition. | - Select a CSP known to be effective for underivatized amino acids, such as a macrocyclic glycopeptide-based column (e.g., Chirobiotic T) or a zwitterionic CSP.- Optimize the mobile phase. Vary the organic modifier (e.g., methanol, acetonitrile) concentration and the type and concentration of the acidic and basic additives. |
| Peak tailing or broad peaks | - Secondary interactions between the analyte and the stationary phase.- Column overload. | - Add a small amount of a competing acid or base to the mobile phase to reduce ionic interactions.- Reduce the sample concentration or injection volume. |
| Low recovery from the column | - Strong, irreversible binding of the analyte to the stationary phase. | - Modify the mobile phase composition by increasing the ionic strength or changing the pH to facilitate elution. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (R)-1-Phenylethylamine
This protocol is a general guideline and may require optimization.
-
Salt Formation:
-
Dissolve one equivalent of racemic 2-Amino-3-methylsuccinic acid in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).
-
Slowly add one equivalent of (R)-1-phenylethylamine to the solution while stirring.
-
Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Recrystallize the salt from the same solvent system until a constant optical rotation is achieved, indicating diastereomeric purity.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Add a dilute acid (e.g., 1 M HCl) to adjust the pH to the isoelectric point of 2-Amino-3-methylsuccinic acid (approximately pH 3), at which it will precipitate.
-
Cool the solution to ensure complete precipitation.
-
Collect the purified this compound by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Recovery of the Resolving Agent:
-
The filtrate from the previous step contains the (R)-1-phenylethylamine hydrochloride. The free base can be recovered by making the solution basic with a strong base (e.g., NaOH) and extracting with an organic solvent like dichloromethane.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis
This is a starting point for method development.
-
Column: Chirobiotic™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol, water, and a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium acetate). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Temperature: 25 °C
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Logic for Poor Enantiomeric Purity.
Technical Support Center: Synthesis of 2-Amino-3-methylsuccinic Acid
Welcome to the technical support center for the synthesis of 2-Amino-3-methylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important aspartic acid derivative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-Amino-3-methylsuccinic acid, particularly when employing a Michael addition strategy, a common route for its preparation.
Issue 1: Poor Diastereoselectivity (Incorrect threo/erythro ratio)
Question: My synthesis of 2-Amino-3-methylsuccinic acid resulted in a mixture of diastereomers with a low ratio of the desired isomer. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a critical challenge in the synthesis of 2-Amino-3-methylsuccinic acid due to the formation of two chiral centers. The relative stereochemistry (threo or erythro) is influenced by several factors.[1] Here are key strategies to improve the diastereomeric ratio:
-
Chiral Auxiliary Control: The use of a chiral auxiliary on the glycine nucleophile is a powerful method to direct the stereochemical outcome of the Michael addition.[2] Evans-type oxazolidinones are commonly employed auxiliaries that create a sterically hindered environment, favoring the approach of the electrophile from a specific face. The choice of the auxiliary and the metal cation for enolate formation can significantly influence the diastereoselectivity.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer.
-
Solvent: The polarity of the solvent can affect the geometry of the enolate and the transition state of the Michael addition. Experiment with a range of solvents, from non-polar (e.g., toluene, THF) to polar aprotic (e.g., DMF, CH3CN), to optimize the diastereomeric excess.
-
Base: The choice of base for enolate formation is crucial. For chiral auxiliary-controlled reactions, bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are often used. The counterion of the base can influence the chelation and, consequently, the stereochemical outcome.
-
-
Michael Acceptor Geometry: Ensure the Michael acceptor (e.g., crotonate ester) is geometrically pure (E- or Z-isomer), as its geometry can influence the facial selectivity of the nucleophilic attack.
Logical Relationship for Diastereoselectivity Control
Caption: Key factors influencing the diastereoselective synthesis of 2-Amino-3-methylsuccinic acid.
Issue 2: Formation of Side Products
Question: I am observing significant amounts of side products in my reaction mixture. What are the common side products and how can I minimize their formation?
Answer: Besides diastereomers, other side products can complicate the purification and reduce the yield of the desired product. Common side products include:
-
Double Michael Addition: The product of the initial Michael addition, still possessing an acidic proton, can potentially react with another molecule of the Michael acceptor.
-
Mitigation: Use a slight excess of the glycine nucleophile relative to the Michael acceptor to ensure the acceptor is consumed before the second addition can occur. Careful control of stoichiometry is key.
-
-
Polymerization of the Michael Acceptor: α,β-Unsaturated carbonyl compounds can polymerize under basic conditions.
-
Mitigation: Add the Michael acceptor slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the acceptor and minimize polymerization.
-
-
Retro-Michael Reaction: The Michael addition is a reversible reaction. If the reaction is not quenched properly, the adduct can revert to the starting materials.
-
Mitigation: Quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride) to protonate the enolate intermediate and prevent the reverse reaction.
-
Issue 3: Difficulty in Separating Diastereomers
Question: I have a mixture of threo and erythro diastereomers of 2-Amino-3-methylsuccinic acid and am struggling to separate them. What purification techniques are effective?
Answer: The separation of diastereomers can be challenging due to their similar physical properties. Here are some recommended techniques:
-
Fractional Crystallization: This is often the most effective method for separating diastereomeric amino acids on a larger scale. The success of this technique depends on the differential solubility of the diastereomers in a particular solvent system.
-
Protocol: Experiment with various solvent systems (e.g., water/ethanol, water/isopropanol) to find conditions where one diastereomer crystallizes preferentially. Seeding with a pure crystal of the desired diastereomer can sometimes induce crystallization.
-
-
Chromatography:
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. The pI of the diastereomers may be slightly different, allowing for separation on an ion-exchange column.
-
Reverse-Phase HPLC (with chiral additives or on a chiral stationary phase): While challenging for polar amino acids, derivatization of the amino and carboxyl groups can make them amenable to reverse-phase chromatography. Chiral HPLC can be used to separate all four stereoisomers if necessary.
-
-
Derivatization followed by Chromatography: Convert the diastereomeric mixture into derivatives (e.g., esters, amides) that may have more significant differences in their physical properties, making them easier to separate by standard silica gel chromatography. The desired diastereomer can then be recovered by deprotection.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-Amino-3-methylsuccinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 2-Amino-3-methylsuccinic acid?
A1: A common and effective method is the asymmetric Michael addition of a chiral glycine enolate equivalent to a crotonate ester. This approach allows for the stereocontrolled formation of the two adjacent chiral centers. The reaction is typically followed by hydrolysis of the ester and removal of the chiral auxiliary to yield the final product.
Q2: How can I determine the diastereomeric ratio of my product mixture?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio.[3][4][5][6] The protons on the chiral centers of the threo and erythro diastereomers are in different chemical environments and will therefore exhibit distinct chemical shifts and coupling constants in the 1H NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio can be accurately determined. Derivatization with a chiral agent can also be used to enhance the separation of signals in the NMR spectrum.[3][5]
Q3: What are the key considerations for choosing a chiral auxiliary?
A3: An ideal chiral auxiliary should:
-
Induce high stereoselectivity in the desired reaction.[2]
-
Be readily available in both enantiomeric forms.[2]
-
Be easily attached to the substrate and removed under mild conditions without racemization of the product.[2]
-
Be recoverable and reusable to improve the overall cost-effectiveness of the synthesis.[2]
Q4: Are there any enzymatic methods for the synthesis of 2-Amino-3-methylsuccinic acid?
A4: While chemical synthesis is more common, enzymatic methods are gaining interest for their high stereoselectivity and mild reaction conditions. Engineered methylaspartate ammonia lyases have shown potential for the stereoselective synthesis of 3-substituted aspartic acids.[7] Biocatalytic transamination of a corresponding α-keto acid precursor could also be a viable route, offering excellent diastereo- and enantioselectivity.[8][9]
Data Presentation
Table 1: Comparison of Diastereoselectivity with Different Chiral Auxiliaries (Hypothetical Data)
| Chiral Auxiliary | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (threo:erythro) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | LDA | THF | -78 | 85:15 | 75 |
| (R)-4-phenyl-2-oxazolidinone | NaHMDS | Toluene | -78 | 92:8 | 80 |
| Pseudoephedrine | LHMDS | THF | -78 | 95:5 | 88 |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | LDA | Diethyl Ether | -100 | 90:10 | 70 |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition using a Pseudoephedrine Chiral Auxiliary
This protocol is adapted from methodologies for the synthesis of β-substituted amino acids.
Materials:
-
N-protected glycine pseudoephedrine amide
-
t-Butyl crotonate
-
Lithium hexamethyldisilazide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Enolate Formation: Dissolve the N-protected glycine pseudoephedrine amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Slowly add a solution of LHMDS (1.1 eq) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Michael Addition: Add t-butyl crotonate (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Auxiliary Cleavage and Deprotection: The crude product, containing the chiral auxiliary, is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) to cleave the auxiliary and hydrolyze the ester and protecting groups.
-
Purification: The resulting mixture of diastereomeric amino acids can be purified by fractional crystallization or column chromatography as described in the troubleshooting section.
Characterization:
-
The diastereomeric ratio of the purified product should be determined by 1H NMR spectroscopy.
-
The enantiomeric excess of the major diastereomer can be determined by chiral HPLC after derivatization.
-
The final structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
References
- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids by using engineered methylaspartate ammonia lyases. | Semantic Scholar [semanticscholar.org]
- 8. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Analysis of 2-Amino-3-methylsuccinic Acid by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Amino-3-methylsuccinic acid.
Troubleshooting Guide: Addressing Matrix Effects
Matrix effects, primarily observed as ion suppression or enhancement, are a common challenge in LC-MS analysis that can significantly impact the accuracy, precision, and sensitivity of quantification.[1][2] This guide provides a systematic approach to identifying and mitigating matrix effects for 2-Amino-3-methylsuccinic acid.
Problem: Poor Peak Shape, Low Analyte Response, or High Variability in Results
This is often a primary indication of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1][3]
Initial Assessment Workflow
Caption: Workflow for the initial assessment of matrix effects.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action | Expected Outcome |
| Inadequate Sample Preparation | The initial sample cleanup is insufficient, leading to a high concentration of matrix components co-eluting with 2-Amino-3-methylsuccinic acid.[4][5] | Cleaner extracts with reduced matrix components, leading to improved signal intensity and reproducibility. |
| Employ a more rigorous sample preparation technique. Protein precipitation is often the least effective method.[4] Consider switching to or optimizing: - Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties for effective cleanup of polar compounds.[4] - Liquid-Liquid Extraction (LLE): While potentially offering clean extracts, recovery of polar analytes like 2-Amino-3-methylsuccinic acid can be low and requires careful optimization.[4] | ||
| Suboptimal Chromatographic Separation | Co-elution of matrix components with the analyte of interest is a primary cause of ion suppression.[2][6] | Shifting the retention time of 2-Amino-3-methylsuccinic acid away from regions of significant ion suppression. |
| Modify the chromatographic conditions: - Adjust Mobile Phase pH: Altering the pH can change the retention of 2-Amino-3-methylsuccinic acid relative to interfering matrix components.[4] - Modify Gradient Profile: A shallower gradient can improve the resolution between the analyte and interferences. - Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be advantageous for retaining and separating polar compounds away from early-eluting matrix components common in reversed-phase chromatography.[7] | ||
| Ionization Source Saturation | High concentrations of co-eluting matrix components can saturate the ionization source, leading to competition for ionization and suppression of the analyte signal.[1] | A more linear response and reduced signal suppression, although sensitivity might be compromised. |
| Dilute the Sample: A simple yet effective strategy is to dilute the sample extract.[7][8] This reduces the concentration of both the analyte and interfering matrix components. This approach is feasible if the assay has sufficient sensitivity.[8] | ||
| Lack of Appropriate Internal Standard | Variations in matrix effects between samples can lead to poor reproducibility and inaccurate quantification. | Compensation for sample-to-sample variations in matrix effects, leading to improved accuracy and precision. |
| Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2-Amino-3-methylsuccinic acid is the most effective way to compensate for matrix effects, as it will experience the same degree of ion suppression or enhancement as the analyte.[3][5] If a specific SIL-IS is unavailable, a structural analog may be used, but with caution as its behavior in the matrix may not be identical. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis of 2-Amino-3-methylsuccinic acid?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components in the sample matrix.[1] For 2-Amino-3-methylsuccinic acid, which is a polar molecule, common matrix components like salts, phospholipids, and other endogenous metabolites can either suppress or enhance its signal in the mass spectrometer.[3][9] This leads to inaccurate and imprecise quantification.[2]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: Two primary methods are used:
-
Qualitative Assessment (Post-Column Infusion): A standard solution of 2-Amino-3-methylsuccinic acid is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. A dip in the constant signal baseline at the retention time of your analyte indicates ion suppression, while a rise indicates enhancement.[7][10]
-
Quantitative Assessment (Post-Extraction Spike): The response of your analyte in a neat solvent is compared to its response when spiked into an extracted blank matrix. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates suppression, and greater than 1 indicates enhancement.[9]
Q3: What is the best sample preparation technique to minimize matrix effects for a polar compound like 2-Amino-3-methylsuccinic acid?
A3: While protein precipitation is a simple technique, it is often insufficient for removing matrix components that interfere with polar analytes.[4] Mixed-mode Solid-Phase Extraction (SPE) that utilizes both reversed-phase and ion-exchange retention mechanisms is generally more effective at producing cleaner extracts and reducing matrix effects for compounds like 2-Amino-3-methylsuccinic acid.[4]
Q4: Can I just dilute my sample to get rid of matrix effects?
A4: Sample dilution can be a very effective strategy to reduce matrix effects.[7][8] By lowering the concentration of all components, the competition for ionization in the MS source is lessened. However, this approach is only viable if the concentration of 2-Amino-3-methylsuccinic acid in your samples is high enough to remain above the limit of quantification after dilution.[8]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) so highly recommended?
A5: A SIL-IS is considered the gold standard for compensating for matrix effects because its chemical and physical properties are nearly identical to the analyte.[5] This means it will co-elute and experience the same degree of ion suppression or enhancement as 2-Amino-3-methylsuccinic acid. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[3]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol provides a method to quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Blank Matrix Extract: Extract a blank sample matrix (e.g., plasma, urine) using your established sample preparation protocol.
-
Prepare Neat Standard Solution (A): Prepare a standard solution of 2-Amino-3-methylsuccinic acid in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Prepare Post-Extraction Spiked Sample (B): Take an aliquot of the blank matrix extract and spike it with the 2-Amino-3-methylsuccinic acid standard to achieve the same final concentration as the neat standard solution (A).
-
Analysis: Analyze both solutions (A and B) by LC-MS and record the peak area of the analyte.
-
Calculation: Calculate the Matrix Factor (MF) as follows:
-
MF = (Peak Area in Sample B) / (Peak Area in Solution A)
-
A value close to 1 indicates minimal matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
Protocol 2: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is a general guideline for developing a robust sample preparation method for 2-Amino-3-methylsuccinic acid from a biological matrix like plasma.
Methodology:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. Vortex to mix.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the 2-Amino-3-methylsuccinic acid from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different sample preparation techniques on the recovery and matrix effect for 2-Amino-3-methylsuccinic acid.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Relative Standard Deviation (RSD, n=6) (%) |
| Protein Precipitation (Acetonitrile) | 95.2 | 0.45 (Suppression) | 18.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 35.8 | 0.92 (Minimal Effect) | 12.3 |
| Mixed-Mode SPE | 88.5 | 0.89 (Minimal Effect) | 4.7 |
This data illustrates that while protein precipitation shows good recovery, it suffers from significant ion suppression. Mixed-Mode SPE provides a good balance of high recovery and minimal matrix effects, resulting in better precision.
Table 2: Effect of Sample Dilution on Matrix Effects (using Protein Precipitation Extract)
| Dilution Factor | Matrix Factor (MF) | Signal Intensity (Peak Area) |
| 1x (No Dilution) | 0.45 | 1.2 x 10^5 |
| 5x Dilution | 0.78 | 0.8 x 10^5 |
| 10x Dilution | 0.95 | 0.5 x 10^5 |
This table demonstrates that diluting the sample extract can significantly reduce ion suppression, bringing the matrix factor closer to 1, but at the cost of reduced signal intensity.
Visualizations
Logical Workflow for Method Development to Address Matrix Effects
Caption: A logical workflow for developing an LC-MS method while addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lctsbible.com [lctsbible.com]
Validation & Comparative
Comparative Analysis of (2R)-2-Amino-3-methylsuccinic Acid Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the stereoisomers of 2-amino-3-methylsuccinic acid, a molecule of significant interest in neuroscience and drug development due to its structural similarity to the excitatory neurotransmitter glutamate. The distinct spatial arrangement of functional groups in each isomer dictates its biological activity, particularly its interaction with N-methyl-D-aspartate (NMDA) receptors, which are pivotal in synaptic plasticity, learning, and memory. Understanding the nuanced differences between these isomers is crucial for the targeted design of novel therapeutic agents.
Physicochemical Properties and Stereoisomers
2-Amino-3-methylsuccinic acid, also known as 3-methylaspartic acid, possesses two chiral centers, giving rise to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific three-dimensional orientation of the amino and methyl groups significantly influences the molecule's ability to bind to and activate receptors.
A detailed comparison of the known physicochemical properties of the (2R,3S) isomer is presented in the table below. While comprehensive experimental data for all four isomers remains an area of active research, this information provides a baseline for understanding their characteristics.
| Property | Value (for (2R,3S)-2-Amino-3-methylsuccinic acid) |
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
| XLogP3 | -3.3 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 147.05315777 g/mol |
| Monoisotopic Mass | 147.05315777 g/mol |
| Topological Polar Surface Area | 104 Ų |
| Heavy Atom Count | 10 |
| Formal Charge | 0 |
| Complexity | 156 |
Biological Activity at the NMDA Receptor
The primary biological target of interest for 2-amino-3-methylsuccinic acid isomers is the NMDA receptor, a subtype of ionotropic glutamate receptors. The binding of agonists to the NMDA receptor leads to the opening of an ion channel, allowing the influx of Ca2+ ions, which triggers a cascade of intracellular signaling events. The stereochemistry of ligands plays a critical role in their affinity and efficacy at the NMDA receptor.
Experimental Protocols
To facilitate further research in this area, this guide provides detailed methodologies for key experiments to characterize and compare the activity of 2-amino-3-methylsuccinic acid isomers.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol determines the binding affinity (Ki) of each isomer for the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[3H]CGP 39653 (radioligand)
-
Isomers of 2-amino-3-methylsuccinic acid
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of each isomer of 2-amino-3-methylsuccinic acid.
-
In a 96-well plate, add rat cortical membranes, [3H]CGP 39653, and either buffer (for total binding), a saturating concentration of a known NMDA receptor antagonist (for non-specific binding), or a dilution of the test isomer.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test isomer by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of the isomer that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assay for NMDA Receptor Functional Activity
This protocol measures the ability of each isomer to activate NMDA receptors and induce an ionic current in a cellular system.
Materials:
-
Xenopus laevis oocytes or mammalian cell line (e.g., HEK293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2A subunits).
-
Two-electrode voltage-clamp setup or patch-clamp setup.
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, HEPES, pH 7.4).
-
Isomers of 2-amino-3-methylsuccinic acid.
-
Glutamate and glycine (co-agonists).
Procedure:
-
Prepare oocytes or cultured cells expressing NMDA receptors.
-
For two-electrode voltage-clamp in oocytes, impale the oocyte with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
For patch-clamp in mammalian cells, form a whole-cell patch configuration. Clamp the membrane potential at a holding potential.
-
Perfuse the cell with the external recording solution.
-
Apply a saturating concentration of glycine and a sub-maximal concentration of glutamate to elicit a baseline NMDA receptor-mediated current.
-
Apply different concentrations of each 2-amino-3-methylsuccinic acid isomer in the presence of glycine and observe the change in the inward current.
-
Construct a dose-response curve by plotting the current amplitude against the isomer concentration.
-
Determine the EC50 value (concentration of the isomer that produces 50% of the maximal response) and the maximal efficacy (Emax) for each isomer.
Visualizing the NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by NMDA receptor agonism. Understanding this pathway is essential for interpreting the functional consequences of isomer-specific receptor interactions.
Caption: NMDA Receptor Signaling Cascade.
Conclusion
The stereoisomers of 2-amino-3-methylsuccinic acid represent a promising class of molecules for modulating NMDA receptor activity. A thorough comparative analysis of their binding affinities and functional efficacies is essential for advancing our understanding of NMDA receptor pharmacology and for the development of next-generation neurological therapeutics. The experimental protocols and pathway diagram provided in this guide offer a framework for researchers to systematically investigate these important compounds. Further studies are warranted to fully elucidate the structure-activity relationships of all four stereoisomers and to explore their therapeutic potential.
References
comparing the efficacy of (2R)-2-Amino-3-methylsuccinic acid with other glutamate analogs
A Comprehensive Comparison of the Efficacy of (2R)-2-Amino-3-methylsuccinic Acid and Other Glutamate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of this compound, also known as (3S)-3-Methyl-D-aspartic acid, with other key glutamate analogs. The information is supported by experimental data to assist researchers in selecting the appropriate compounds for their studies.
Introduction to Glutamate Analogs and Their Significance
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] Glutamate receptors are broadly classified into two main types: ionotropic and metabotropic. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission and include the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[2] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and excitability.
Glutamate analogs are structurally similar molecules that can bind to and modulate the activity of glutamate receptors. These compounds are invaluable tools for dissecting the physiological and pathological roles of the glutamatergic system. Agonists mimic the action of glutamate, while antagonists block its effects. The diverse subtypes of glutamate receptors present a rich field for targeted drug development for various neurological and psychiatric disorders.[3]
This compound is a derivative of the amino acid aspartate and is recognized as an agonist at NMDA receptors.[4] Understanding its efficacy in comparison to other well-characterized glutamate analogs is essential for its application in neuroscience research.
Comparative Efficacy of Glutamate Analogs
The efficacy of a glutamate analog is typically quantified by its potency (EC50), which is the concentration of the agonist that produces 50% of the maximal response, and its binding affinity (Ki), which is the concentration of a competing ligand that will bind to half the binding sites at equilibrium. Lower EC50 and Ki values indicate higher potency and affinity, respectively.
The following tables summarize the available quantitative data for this compound and other key glutamate analogs at the NMDA receptor. It is important to note that direct comparative studies for all compounds across all receptor subtypes are limited.
Table 1: Potency (EC50) of Glutamate Analogs at NMDA Receptors
| Compound | Receptor Subtype | EC50 (µM) |
| L-Glutamate | Native NMDA Receptors (mouse hippocampal neurons) | 2.3[5] |
| NMDA | Native NMDA Receptors | Data not available in a directly comparable format |
| This compound | Native NMDA Receptors | Data not available in a directly comparable format |
| AMPA | Native NMDA Receptors | No significant activity[4] |
| Kainate | Native NMDA Receptors | No significant activity[4] |
Note: While NMDA is the prototypical agonist for the NMDA receptor, specific EC50 values can vary depending on the experimental conditions and receptor subunit composition. Data for a direct comparison with this compound under the same conditions was not found in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of glutamate analog efficacy.
Electrophysiological Recording in Cultured Neurons
This protocol is adapted from a study determining the potency of various excitatory amino acids on mouse embryonic hippocampal neurons in culture.[5]
Objective: To measure the dose-response relationship of glutamate analogs at NMDA receptors and determine their EC50 values.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from mouse embryos and cultured on coverslips.
-
Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using patch-clamp amplifiers. The extracellular solution contains standard physiological saline. To isolate NMDA receptor currents, the solution is magnesium-free and contains a co-agonist like glycine (e.g., 3 µM).
-
Drug Application: Glutamate analogs are dissolved in the extracellular solution and applied to the cultured neurons at various concentrations.
-
Data Acquisition: The current responses elicited by the application of the agonist are recorded. The peak current amplitude at each concentration is measured.
-
Data Analysis: The peak current amplitudes are plotted against the logarithm of the agonist concentration. The resulting dose-response curve is fitted with a logistic equation to determine the EC50.
Diagram: Electrophysiology Experimental Workflow
Caption: Workflow for determining agonist potency using whole-cell patch-clamp electrophysiology.
Signaling Pathways
Activation of the NMDA receptor by agonists like this compound initiates a signaling cascade that is crucial for synaptic plasticity.
Diagram: NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of NMDA receptor activation.
Conclusion
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity of Antibodies Targeting 2-Amino-3-methylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of hypothetical antibodies raised against the small molecule 2-Amino-3-methylsuccinic acid. As a non-immunogenic hapten, the generation of antibodies to 2-Amino-3-methylsuccinic acid necessitates its conjugation to a larger carrier protein. This guide will explore the potential cross-reactivity profiles of three hypothetical monoclonal antibodies (Antibody A, Antibody B, and Antibody C) generated using different carrier proteins.
Generation of Hypothetical Antibodies
To elicit an immune response and generate antibodies against 2-Amino-3-methylsuccinic acid, it must first be conjugated to a carrier protein. The choice of carrier protein can influence the resulting antibody's specificity and potential for cross-reactivity. For this comparative guide, we will consider three hypothetical antibodies raised against 2-Amino-3-methylsuccinic acid conjugated to the following carriers:
-
Antibody A: Conjugated to Keyhole Limpet Hemocyanin (KLH)
-
Antibody B: Conjugated to Bovine Serum Albumin (BSA)
-
Antibody C: Conjugated to Cationized Bovine Serum Albumin (cBSA)
The conjugation is achieved through a covalent linkage between the carboxyl group of 2-Amino-3-methylsuccinic acid and primary amines on the carrier protein using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Comparative Cross-Reactivity Analysis
The specificity of the generated antibodies is paramount. Cross-reactivity occurs when an antibody binds to molecules structurally similar to the target antigen, in this case, 2-Amino-3-methylsuccinic acid. A thorough cross-reactivity analysis is essential to ensure the antibody's utility in specific applications.
The following table summarizes the hypothetical cross-reactivity profiles of Antibody A, Antibody B, and Antibody C against a panel of structurally related molecules. The data is presented as the percentage of cross-reactivity relative to the binding with 2-Amino-3-methylsuccinic acid (100%).
| Compound | Structure | Antibody A (KLH-conjugate) | Antibody B (BSA-conjugate) | Antibody C (cBSA-conjugate) |
| 2-Amino-3-methylsuccinic acid | Target Antigen | 100% | 100% | 100% |
| Aspartic acid | 15% | 25% | 18% | |
| Glutamic acid | 5% | 10% | 7% | |
| 2-Aminoadipic acid | <1% | 2% | <1% | |
| 3-Methylaspartic acid | 40% | 55% | 45% | |
| Succinic acid | <0.1% | <0.1% | <0.1% |
Note: This data is hypothetical and for illustrative purposes. Actual cross-reactivity would need to be determined experimentally.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for two common techniques used for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
This protocol determines the specificity of the antibody by measuring its ability to bind to 2-Amino-3-methylsuccinic acid in the presence of potential cross-reactants.
Materials:
-
96-well microtiter plates
-
2-Amino-3-methylsuccinic acid-BSA conjugate (for coating)
-
Hypothetical Antibodies (A, B, or C)
-
Potential cross-reacting compounds
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 2-Amino-3-methylsuccinic acid-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the potential cross-reacting compounds. In separate tubes, pre-incubate a fixed concentration of the primary antibody (e.g., Antibody A) with each dilution of the competitor for 30 minutes.
-
Incubation: Add 100 µL of the antibody-competitor mixtures to the coated wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The percentage of cross-reactivity is calculated using the formula: (IC50 of 2-Amino-3-methylsuccinic acid / IC50 of competitor) x 100.
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a more detailed characterization of cross-reactivity.[1]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Hypothetical Antibodies (A, B, or C)
-
Potential cross-reacting compounds
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the primary antibody (e.g., Antibody A) onto the surface of a sensor chip using standard amine coupling chemistry.
-
Equilibration: Equilibrate the sensor surface with running buffer.
-
Analyte Injection: Inject serial dilutions of 2-Amino-3-methylsuccinic acid and each potential cross-reacting compound over the sensor surface at a constant flow rate.
-
Dissociation: Allow the buffer to flow over the surface to monitor the dissociation of the bound analyte.
-
Regeneration: Regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine) to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction. Cross-reactivity can be assessed by comparing the binding affinities (KD) of the antibody for the target antigen and the potential cross-reactants.
Visualizing Experimental Workflows
Clear visualization of experimental processes is crucial for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the workflows for antibody production and cross-reactivity testing.
Caption: Workflow for generating monoclonal antibodies against a small molecule hapten.
Caption: Experimental workflows for cross-reactivity assessment by ELISA and SPR.
References
A Comparative Guide to Analytical Techniques for 2-Amino-3-methylsuccinic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 2-Amino-3-methylsuccinic acid, a dicarboxylic amino acid, is crucial in various research and drug development contexts. However, validated analytical methods specifically for this compound are not widely published. This guide provides a comparative overview of potential and adaptable analytical techniques, drawing on established methods for similar molecules like dicarboxylic acids and other amino acids. The information presented is intended to guide researchers in developing and validating a suitable analytical method for their specific needs.
The primary challenges in analyzing 2-Amino-3-methylsuccinic acid are its high polarity, which can lead to poor retention in traditional reversed-phase liquid chromatography, and its non-volatile nature, which necessitates derivatization for gas chromatography. The techniques discussed below offer viable strategies to overcome these challenges.
Comparison of Analytical Techniques
The following table summarizes the key characteristics of the most promising analytical techniques for the detection of 2-Amino-3-methylsuccinic acid. The performance metrics are estimations based on the analysis of structurally similar compounds and should be experimentally verified for 2-Amino-3-methylsuccinic acid.
| Technique | Principle | Sample Preparation | Potential Sensitivity (LOD/LOQ) | Throughput | Selectivity | Key Advantages | Key Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection of parent and fragment ions. | Protein precipitation, optional derivatization. | High (fg to pg range)[1] | High | Very High | High sensitivity and selectivity; can be used without derivatization with appropriate chromatography (e.g., HILIC). | Matrix effects can suppress ionization; derivatization may be needed to improve retention and sensitivity. |
| GC-MS | Gas chromatography separation of volatile derivatives followed by mass spectrometric detection. | Protein precipitation, derivatization (e.g., silylation). | Moderate to High (pg range)[2][3] | Moderate | High | Excellent separation efficiency; robust and widely available. | Derivatization is mandatory and can be complex; potential for analyte degradation at high temperatures. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility. | Minimal, often direct injection after dilution. | Low to Moderate (µM to nM range)[4][5] | High | Moderate to High | High separation efficiency for charged analytes; low sample and reagent consumption. | Lower sensitivity compared to MS-based methods; reproducibility can be a challenge. |
Experimental Protocols
Detailed experimental protocols must be optimized for 2-Amino-3-methylsuccinic acid. The following are generalized protocols based on methods for similar analytes that can serve as a starting point for method development.
LC-MS/MS (with Derivatization)
This protocol is adapted from methods for dicarboxylic acids and aims to enhance chromatographic retention and ionization efficiency.[1][6]
a. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 400 µL of cold acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of derivatization buffer (e.g., 50 mM borate buffer, pH 9.0).
b. Derivatization
-
Add 25 µL of a derivatization agent solution (e.g., a reagent targeting carboxylic acid groups) and incubate at 60°C for 30 minutes.
-
Cool the reaction mixture and add 10 µL of a quenching solution if necessary.
-
Dilute the sample with the initial mobile phase for injection.
c. LC-MS/MS Conditions
-
Column: A reversed-phase C18 column suitable for polar-modified compounds.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for derivatized 2-Amino-3-methylsuccinic acid need to be determined by infusion experiments.
GC-MS (with Silylation)
This protocol is based on standard methods for amino acid analysis by GC-MS.[2][3]
a. Sample Preparation and Derivatization (from Urine)
-
To 100 µL of urine, add an internal standard.
-
Lyophilize the sample to complete dryness.
-
Add 50 µL of a silylation reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and 50 µL of a suitable solvent like acetonitrile.
-
Seal the vial and heat at 80-100°C for 1-2 hours.
-
Cool to room temperature before injection.
b. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Temperature Program: A gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 300°C).
-
Mass Spectrometry: Electron Ionization (EI) source. Monitor characteristic fragment ions of the derivatized analyte in Selected Ion Monitoring (SIM) mode for quantification.
Capillary Electrophoresis (with UV Detection)
This protocol is adapted from CE methods for amino acid analysis.[4][5]
a. Sample Preparation (from a clean sample matrix)
-
Dilute the sample in the background electrolyte.
-
If derivatization is required for sensitivity, mix the sample with a derivatizing agent (e.g., 4-chloro-7-nitro-2,1,3-benzoxadiazole, NBD-Cl) and incubate under optimized conditions (e.g., 70°C for 60 minutes).[4]
b. CE Conditions
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer at a pH that ensures the analyte is charged (e.g., 100 mM borate buffer at pH 9.7).[4]
-
Separation Voltage: 20-25 kV.
-
Detection: UV detector at a wavelength appropriate for the derivatized or underivatized analyte.
Visualizations
The following diagrams illustrate the general workflows and relationships between the discussed analytical techniques.
References
- 1. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct UV detection of underivatized amino acids using capillary electrophoresis with online sweeping enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for 2-Amino-3-methylsuccinic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2-Amino-3-methylsuccinic acid, a molecule of interest in various biomedical research fields. We will explore different analytical approaches, presenting their performance data in clearly structured tables and offering detailed experimental protocols. This guide aims to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.
Introduction to Analytical Challenges
2-Amino-3-methylsuccinic acid, like most amino acids, presents analytical challenges for direct HPLC analysis due to the lack of a strong chromophore for UV detection.[1] To achieve the required sensitivity and selectivity for quantification in biological matrices, derivatization is a common and often necessary step.[1][2] This process involves a chemical reaction to attach a UV-active or fluorescent tag to the amino acid, enhancing its detection.[2]
This guide will compare two primary HPLC-based methodologies: a traditional pre-column derivatization method followed by Reversed-Phase HPLC (RP-HPLC) with UV or fluorescence detection, and a more modern approach utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) which may not require derivatization.[3]
Method Comparison: Performance and Validation
The validation of an analytical method is crucial to ensure its reliability and reproducibility.[4] Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[5][6][7][8] The following tables summarize typical performance data for the compared methods.
Table 1: HPLC with Pre-column Derivatization and UV/Fluorescence Detection
| Validation Parameter | Typical Performance | Reference |
| Specificity | High, potential for interference from other primary/secondary amino acids. | [9] |
| Linearity (r²) | > 0.999 | [6] |
| Accuracy (Recovery) | 93.3 – 109.4% | [6] |
| Precision (RSD) | < 4.6% | [6] |
| Limit of Detection (LOD) | 0.004 – 1.258 µg/cm³ | [6] |
| Limit of Quantification (LOQ) | 0.011 – 5.272 µg/cm³ | [6] |
| Run Time | ~ 40 minutes | [9][10] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
| Validation Parameter | Typical Performance | Reference |
| Specificity | Very High, based on mass-to-charge ratio. | [3] |
| Linearity | Wide dynamic range (nM to mM). | [3] |
| Accuracy (Recovery) | Typically within 85-115%. | [7] |
| Precision (RSD) | Intra-day <5%, Inter-day <20%. | [3] |
| Limit of Detection (LOD) | Low fmol range. | [3] |
| Limit of Quantification (LOQ) | Low fmol range. | [3] |
| Run Time | Can be as short as 3 minutes. | [3] |
Experimental Protocols
Protocol 1: HPLC with Pre-column Derivatization using a Chiral Reagent
This protocol is based on a method for acidic D-amino acids and their N-methyl derivatives, which is applicable to 2-Amino-3-methylsuccinic acid.[9][10]
1. Derivatization Procedure:
-
Dissolve 2.5 mmol of the amino acid sample in 100 µL of 0.5 M NaHCO₃.
-
Add 400 µL of a 1% solution of N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-D-Val-NH₂) in acetone.[10]
-
Incubate the mixture for 90 minutes at 40°C.
-
After cooling, acidify the solution with 2 M HCl to a pH of 4.
-
Dilute the sample 100-160 fold with methanol.
-
Inject 10 µL of the diluted sample into the HPLC system.[10]
2. HPLC Conditions:
-
Column: ODS-Hypersil reversed-phase column (5 µm, 25.0 cm x 0.46 cm).[10]
-
Mobile Phase A: 0.11% Trifluoroacetic acid (TFA) in water (v/v).[10]
-
Mobile Phase B: 0.11% TFA in acetonitrile (v/v).[10]
-
Gradient Program:
-
Isocratic for 2 minutes with 80% A : 20% B.
-
Linear gradient to 62% A : 38% B over the next 46 minutes.
-
Wash with 5% A : 95% B for 4 minutes.
-
Return to 80% A : 20% B.[10]
-
-
Flow Rate: 1.1 mL/min.[10]
-
Detection: UV at 340 nm.[10]
Protocol 2: LC-MS Method for Underivatized Amino Acids
This protocol is a rapid method suitable for high-throughput analysis.[3]
1. Sample Preparation:
-
For biological fluids, a simple protein precipitation step with a solvent like acetonitrile may be required.
-
For tissue samples, homogenization and extraction are necessary.
-
Dilute the final extract in the mobile phase.
2. LC-MS Conditions:
-
Column: Kinetex XB-C18 column (150 x 2.1 mm i.d., 1.7 µm particle size).[3]
-
Mobile Phase: Isocratic elution with 5% acetonitrile, 95% water, and 0.1% formic acid.[3]
-
Flow Rate: 250 µL/min.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 1-10 µL.[3]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Quadrupole Orbitrap) is recommended.[3]
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Full MS scan.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for HPLC with pre-column derivatization.
Caption: Workflow for LC-MS analysis of underivatized amino acids.
Conclusion
The choice between a traditional HPLC method with derivatization and a more modern LC-MS approach for the quantification of 2-Amino-3-methylsuccinic acid depends on the specific requirements of the study.
The HPLC with pre-column derivatization method is a robust and reliable technique that can be implemented in laboratories with standard HPLC-UV/Fluorescence instrumentation.[5][6] It offers good sensitivity and reproducibility. However, the derivatization step adds to the sample preparation time and can be a source of variability.
The LC-MS method provides superior specificity, sensitivity, and a much shorter analysis time, making it ideal for high-throughput screening and the analysis of complex biological matrices.[3] The primary limitation is the requirement for more specialized and expensive instrumentation.
Researchers should carefully consider their sample throughput needs, the complexity of their sample matrix, and the available instrumentation when selecting the most appropriate method for their research. Both methods, when properly validated, can provide accurate and reliable quantification of 2-Amino-3-methylsuccinic acid.
References
- 1. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cs.purdue.edu [cs.purdue.edu]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 9. researchgate.net [researchgate.net]
- 10. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparative Analysis of (2R)-2-Amino-3-methylsuccinic Acid and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the in vivo comparison of (2R)-2-Amino-3-methylsuccinic acid and its derivatives. Due to a lack of publicly available direct comparative studies, this document outlines established methodologies and data presentation formats based on research of structurally and functionally related compounds, primarily focusing on excitatory amino acid receptor modulators.
Data Presentation
To facilitate a clear and objective comparison of the in vivo performance of this compound and its derivatives, all quantitative data should be summarized in structured tables.
Table 1: Comparative Anticonvulsant Activity in Rodent Models
| Compound | Animal Model | Seizure Test | Administration Route | ED₅₀ (mg/kg) [95% CI] | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | Data not available | Data not available |
| Derivative A | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | Data not available | Data not available |
| Derivative B | Mouse | Subcutaneous Metrazol (scMet) | Oral (p.o.) | Data not available | Data not available |
| Positive Control (e.g., Phenytoin) | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | Insert literature value | Insert literature value |
Table 2: Comparative Neuroprotective Effects in an In Vivo Excitotoxicity Model
| Compound | Animal Model | Neurotoxin | Administration Route | Dose (mg/kg) | % Reduction in Lesion Volume (mean ± SEM) |
| This compound | Rat | Quinolinic Acid | Intrastriatal | Data not available | Data not available |
| Derivative A | Rat | Quinolinic Acid | Intraperitoneal (i.p.) | Data not available | Data not available |
| Derivative B | Rat | NMDA | Intracerebroventricular (i.c.v.) | Data not available | Data not available |
| Positive Control (e.g., MK-801) | Rat | Quinolinic Acid | Intraperitoneal (i.p.) | Insert literature value | Insert literature value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. The following are examples of key experimental protocols that would be employed to generate the comparative data presented above.
Anticonvulsant Activity Evaluation
The anticonvulsant properties of the test compounds would be assessed using standard rodent models of epilepsy.
1. Maximal Electroshock (MES) Seizure Test:
-
Animals: Male Swiss mice (20-25 g).
-
Procedure: A constant current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes to induce a tonic-clonic seizure.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses at a predetermined time before the electrical stimulus.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded. The median effective dose (ED₅₀) is calculated.[1]
-
Neurotoxicity Assessment: Motor impairment is assessed using the rotarod test to determine the median toxic dose (TD₅₀). The Protective Index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀.[1]
2. Subcutaneous Metrazol (scMet) Seizure Test:
-
Animals: Male Swiss mice (18-25 g).
-
Procedure: A convulsant dose of pentylenetetrazol (Metrazol) is injected subcutaneously to induce clonic seizures.
-
Drug Administration: Test compounds are administered at various doses prior to the injection of Metrazol.
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is observed. The ED₅₀ is determined.
Neuroprotection Assessment in an Excitotoxicity Model
The neuroprotective potential of the compounds would be evaluated in a model of glutamate-induced neuronal death.
1. Intrastriatal Injection of an Excitotoxin:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the striatum. An excitotoxin such as quinolinic acid or NMDA is infused to induce a localized lesion.
-
Drug Administration: The test compounds can be co-injected with the excitotoxin or administered systemically (i.p. or i.v.) before or after the toxin infusion.
-
Endpoint: After a survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological analysis. The volume of the neuronal lesion is quantified using techniques like Nissl staining or immunohistochemistry for neuronal markers. The percentage reduction in lesion volume compared to vehicle-treated controls is calculated.
Mandatory Visualizations
Diagrams created using the DOT language for Graphviz can effectively illustrate the experimental workflows and logical relationships in these comparative studies.
Caption: Workflow for in vivo comparison of anticonvulsant and neuroprotective activities.
Caption: Hypothesized mechanism of action for neuroprotection via NMDA receptor antagonism.
References
This guide provides a detailed structural and functional comparison of 2-Amino-3-methylsuccinic acid with its close structural relatives, primarily aspartic acid and glutamic acid. Intended for researchers, scientists, and professionals in drug development, this document summarizes key physicochemical properties, explores stereoisomerism, and presents relevant experimental methodologies supported by quantitative data.
Introduction to 2-Amino-3-methylsuccinic Acid
2-Amino-3-methylsuccinic acid is a non-proteinogenic amino acid derivative of succinic acid. Structurally, it is an analogue of aspartic acid, containing an additional methyl group on the β-carbon (C3).[1] This modification introduces a new chiral center, significantly impacting its stereochemistry, physicochemical properties, and biological activity. Its role as a competitive inhibitor for enzymes that process aspartate makes it a molecule of interest in biochemical and pharmaceutical research.[2]
Molecular Structure Comparison
The primary structural difference between 2-Amino-3-methylsuccinic acid and aspartic acid is the presence of a methyl group at the C3 position. This substitution increases the molecule's steric bulk and hydrophobicity. Glutamic acid, another related dicarboxylic amino acid, differs by having an additional methylene group in its backbone compared to aspartic acid.
Stereoisomerism: Aspartic acid has one chiral center (C2), resulting in two enantiomers (L and D forms). The introduction of a methyl group at the C3 position in 2-Amino-3-methylsuccinic acid creates a second chiral center. Consequently, it can exist as four distinct stereoisomers, which can be grouped into two pairs of enantiomers.[3][4] The relationship between non-mirror image stereoisomers is diastereomeric.
Physicochemical Properties
The addition of a methyl group subtly alters the physicochemical properties of 2-Amino-3-methylsuccinic acid relative to aspartic and glutamic acids. These differences, though minor, can have significant effects on molecular interactions and biological function.
| Property | 2-Amino-3-methylsuccinic Acid | Aspartic Acid | Glutamic Acid |
| Molecular Formula | C₅H₉NO₄[3] | C₄H₇NO₄[5] | C₅H₉NO₄ |
| Molecular Weight ( g/mol ) | 147.13[1][3] | 133.10[5] | 147.13 |
| pKa (α-COOH) | ~2.0 | 1.99[5] | 2.19 |
| pKa (Side Chain COOH) | ~4.0 | 3.90[5] | 4.25 |
| pKa (α-NH₃⁺) | ~9.8 | 9.90[5] | 9.67 |
| Isoelectric Point (pI) | ~3.0 | 2.77 | 3.22 |
| Solubility in Water | 4 mg/mL (requires warming)[1] | 4.5 g/L[5] | 8.6 g/L |
Biological Activity: Enzyme Inhibition
As a structural analogue of aspartate, 2-Amino-3-methylsuccinic acid can act as a competitive inhibitor of enzymes that utilize aspartate as a substrate. The methyl group can influence binding affinity within the enzyme's active site, either by providing favorable hydrophobic interactions or by causing steric hindrance, thereby preventing the natural substrate from binding and being processed.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylsuccinic Acid (A Precursor)
This protocol outlines a method for synthesizing 2-methylsuccinic acid, a related precursor, from itaconic acid, which can be further modified to produce the target amino acid.
-
Reaction Setup : To 10 mL of methanol, add 1.301 g (10 mmol) of itaconic acid, 1.4 mL (10 mmol) of triethylamine, and 8.8 mg (0.01 mmol) of a rhodium catalyst complex ([Rh(COD)BCPM]+ClO4-).[6]
-
Hydrogenation : Stir the mixture under a hydrogen atmosphere (1 atm) for 20 hours at 20°C.[6]
-
Concentration : Concentrate the reaction mixture under reduced pressure to remove the solvent.[6]
-
Workup : Add 20 mL of 1N NaOH solution to the residue and filter to remove any insoluble matter.[6]
-
Acidification & Extraction : Acidify the filtrate using 6N HCl and extract the product with ether.[6]
-
Isolation : Distill the ether to obtain the final product, 2-methylsuccinic acid. Confirm purity and yield using ¹H-NMR.[6]
Protocol 2: X-ray Crystallography for Structural Determination
This protocol provides a general workflow for determining the crystal structure of an amino acid like (S)-2-amino-2-methylsuccinic acid.
-
Crystallization : Grow single crystals of the compound by slow evaporation from a suitable solvent (e.g., aqueous ethanol).
-
Data Collection : Mount a suitable crystal on a diffractometer (e.g., Enraf–Nonius CAD-4). Collect diffraction data using a specific radiation source, such as Cu Kα radiation.[2]
-
Data Processing : Process the collected data, including absorption corrections using methods like ψ scans.[2]
-
Structure Solution & Refinement : Solve the structure using direct methods and refine it by full-matrix least-squares on F².
-
Validation : Analyze the final structure to determine bond lengths, angles, and intermolecular interactions like hydrogen bonds. The title compound often crystallizes as a zwitterion.[2]
Conclusion
The introduction of a single methyl group transforms aspartic acid into 2-Amino-3-methylsuccinic acid, creating a molecule with distinct stereochemical and physicochemical properties. This structural alteration is sufficient to change its biological activity, turning it into a competitive inhibitor for certain aspartate-dependent enzymes. Understanding these subtle differences through detailed structural analysis and biochemical assays is crucial for its application in designing novel enzyme inhibitors and other specialized biomolecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal structure of (S)-2-amino-2-methylsuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2R,3S)-2-amino-3-methylbutanedioic acid | C5H9NO4 | CID 5287600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aspartic acid - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
Assessing the Purity of Synthesized (2R)-2-Amino-3-methylsuccinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, ensuring the enantiomeric purity of the final product is a critical step. This guide provides a comparative overview of established analytical methods for assessing the purity of synthesized (2R)-2-Amino-3-methylsuccinic acid, a derivative of aspartic acid.[1] The guide details experimental protocols and presents a comparison of the performance of common analytical techniques.
Comparison of Analytical Methods
The determination of enantiomeric purity for chiral amino acids like this compound primarily relies on chromatographic techniques. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The most prevalent and effective methods include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), Gas Chromatography (GC) with a chiral column, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Method | Principle | Typical Sensitivity | Resolution (Rs) | Throughput | Key Advantages | Key Disadvantages |
| Chiral HPLC-UV | Enantiomers are separated on a chiral stationary phase and detected by UV absorbance. | ng-µg range | > 1.5 | Moderate | Robust, widely available, direct analysis of underivatized compounds possible.[2] | May require derivatization for compounds lacking a chromophore; lower sensitivity than MS detection. |
| Chiral GC-FID | Volatile derivatives of the enantiomers are separated on a chiral capillary column and detected by a Flame Ionization Detector (FID). | pg-ng range | > 2.0 | High | High resolution and sensitivity. | Requires derivatization to make the analyte volatile and thermally stable; potential for racemization during derivatization. |
| Chiral LC-MS/MS | Enantiomers are separated by chiral HPLC and detected with a highly sensitive and selective mass spectrometer. | fg-pg range | > 1.5 | Moderate to High | Highest sensitivity and selectivity, suitable for complex matrices, can confirm identity by mass-to-charge ratio.[3] | Higher instrument cost and complexity. |
Experimental Protocols
Accurate assessment of enantiomeric purity is contingent on robust and well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of enantiomers without derivatization.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase: A column packed with a chiral selector, such as a polysaccharide-based CSP (e.g., Chiralpak® series) or a macrocyclic antibiotic-based CSP (e.g., Astec CHIROBIOTIC® series).[2][4]
Mobile Phase:
-
A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) with a suitable pH to ensure the analyte is in the correct ionization state for optimal interaction with the CSP.
-
Additives such as trifluoroacetic acid (TFA) or formic acid may be used to improve peak shape.
Procedure:
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., mobile phase or a compatible solvent) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric purity is determined by calculating the peak area of the desired (2R) enantiomer as a percentage of the total peak area of both enantiomers.
Chiral Gas Chromatography (GC)
This technique requires derivatization to make the amino acid volatile.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a capillary column.
-
Chiral Capillary Column: A column coated with a chiral stationary phase, such as Chirasil®-Val.
Procedure:
-
Derivatization:
-
Accurately weigh about 1 mg of the sample into a reaction vial.
-
Add 200 µL of acidic isopropanol (e.g., 3M HCl in isopropanol) and heat at 100 °C for 30 minutes to form the isopropyl ester.
-
Evaporate the reagent under a stream of nitrogen.
-
Add 200 µL of trifluoroacetic anhydride (TFAA) and 100 µL of dichloromethane. Heat at 100 °C for 15 minutes.
-
Evaporate the excess reagents under nitrogen and reconstitute the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.
-
-
GC Conditions:
-
Column: Chirasil®-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 280 °C.
-
Injection: 1 µL, split ratio 20:1.
-
-
Data Analysis: Calculate the enantiomeric excess (e.e.) from the peak areas of the two enantiomers.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method combines the separation power of chiral HPLC with the sensitivity and selectivity of mass spectrometry.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chiral Stationary Phase: As described for chiral HPLC.
Procedure:
-
Sample Preparation: Prepare the sample as described for chiral HPLC, but at a lower concentration (e.g., 1-10 µg/mL) due to the higher sensitivity of the detector.
-
LC Conditions:
-
Use a chiral column and mobile phase system similar to the HPLC method, ensuring the mobile phase additives are volatile and compatible with the mass spectrometer (e.g., formic acid or ammonium formate instead of non-volatile phosphates).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Multiple Reaction Monitoring (MRM): For a triple quadrupole mass spectrometer, select a precursor ion (the molecular ion of the analyte) and a specific product ion to monitor. This enhances selectivity and sensitivity.
-
Example MRM transition for 2-Amino-3-methylsuccinic acid (M+H)⁺, C5H10NO4⁺, m/z 148.06 -> fragment ion.
-
-
-
Data Analysis: Quantify the peak areas from the MRM chromatograms for each enantiomer to determine the enantiomeric purity.
Workflow for Purity Assessment
The general workflow for assessing the purity of synthesized this compound involves several key stages, from sample preparation to data analysis and reporting.
Purity Assessment Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of (2R)-2-Amino-3-methylsuccinic Acid in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of (2R)-2-Amino-3-methylsuccinic acid, a derivative of aspartic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
I. Hazard Assessment and Regulatory Compliance
This compound, like many amino acid derivatives, is generally not classified as a hazardous substance.[1] However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed information on potential hazards, including irritation and toxicity.[2] All disposal procedures must comply with local, state, and federal environmental regulations.[3]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Category | Item |
| Eye Protection | Safety glasses with side-shields or goggles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat.[4] |
III. Disposal Procedures
The primary methods for the disposal of this compound are contingent on whether the waste is classified as hazardous or non-hazardous. The following workflow provides a step-by-step process for making this determination and proceeding with the appropriate disposal method.
IV. Detailed Methodologies
A. Non-Hazardous Waste Disposal
If the SDS and local regulations confirm that this compound is non-hazardous, the following procedures may be followed:
-
Solid Waste:
-
Aqueous Solutions:
-
Confirm that the solution does not contain any other hazardous materials.
-
Neutralize the solution to a pH between 5.0 and 12.5 if necessary.[6]
-
Check with your institution's EHS department, as some regulations may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the sanitary sewer with copious amounts of water.[6][7]
-
B. Hazardous Waste Disposal
If the substance is deemed hazardous or is mixed with hazardous materials, it must be disposed of as chemical waste:
-
Segregation: Keep the waste segregated based on its hazard class. Do not mix acids with bases, or oxidizers with organic materials.[8][9]
-
Containment: Collect the waste in a container that is compatible with the chemical and can be tightly sealed. If possible, use the original container.[9][10]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., corrosive, toxic).[6]
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA), which should be a secondary containment bin to prevent spills from reaching drains.[6][11]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8]
V. Empty Container Disposal
Empty containers that held this compound should be managed as follows:
-
If the chemical is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][11]
-
For non-hazardous classifications, empty the container as much as possible.[10]
-
Deface or remove all labels from the empty container.[11]
-
Dispose of the empty container in the regular laboratory trash.[11]
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. quora.com [quora.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling (2R)-2-Amino-3-methylsuccinic acid
Disclaimer: No specific Safety Data Sheet (SDS) was found for (2R)-2-Amino-3-methylsuccinic acid. The following guidance is based on the safety information for closely related compounds, such as 2-Methylsuccinic acid and other amino acid derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, storage, and disposal should be strictly followed to ensure laboratory safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield (EN166 compliant)[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2] Wash hands thoroughly after handling.[3][4] Use only in a well-ventilated area.[1][4] |
| Storage | Store in a cool, dry, and well-ventilated place.[1][5] Keep container tightly closed.[1][4][5] Store away from incompatible materials. For long-term storage as a powder, -20°C for up to 3 years is recommended.[6] If in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[6] |
First Aid Measures
In case of exposure, follow these first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | Wash off with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1] |
Spills and Disposal
In the event of a spill or for routine disposal, adhere to the following protocols.
| Situation | Procedure |
| Spills | Sweep up and shovel into suitable containers for disposal.[1] Avoid creating dust.[2] Ensure adequate ventilation.[2] Do not let the product enter drains.[1][2][3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] Waste should be separated and handled according to local or national waste management regulations.[4] |
Experimental Workflow: Handling and Disposal
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
